molecular formula C8H6BrN3O2 B1372880 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-59-2

8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1372880
CAS No.: 1072944-59-2
M. Wt: 256.06 g/mol
InChI Key: HSSOUVZEUPLNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-5-2-6(9)8-10-3-7(12(13)14)11(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSOUVZEUPLNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674765
Record name 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-59-2
Record name 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, predicted reactivity, and potential therapeutic applications of the heterocyclic compound 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5-6 heterocycle that is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and ability to be readily functionalized at various positions have made it a cornerstone in the development of numerous therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of specific substituents onto this core allows for the fine-tuning of its physicochemical and pharmacological properties.

This guide focuses on a specific derivative, this compound, a molecule that combines several key functional groups expected to modulate its chemical behavior and biological activity. While specific experimental data for this exact compound is limited in publicly available literature, this guide will provide a robust, extrapolated profile based on established chemical principles and data from closely related analogues.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound are predicted based on the known characteristics of its parent scaffold and the electronic and steric effects of its substituents: the electron-withdrawing nitro and bromo groups, and the electron-donating methyl group.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₈H₆BrN₃O₂Based on the chemical structure.
Molecular Weight 272.06 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to brown solid.The nitro group often imparts color to organic compounds.
Melting Point Expected to be relatively high.The planar, rigid structure and polar substituents will lead to strong intermolecular forces. For comparison, 8-bromoimidazo[1,2-a]pyridine has a melting point of 70-75 °C. The addition of the nitro group is expected to increase this significantly.
Solubility Poorly soluble in water; soluble in polar aprotic solvents like DMSO and DMF.The polar nitro group may offer some aqueous solubility, but the overall hydrophobic nature of the bicyclic system will limit it.
¹H NMR Aromatic protons expected in the range of δ 7.0-9.5 ppm. A singlet for the methyl group around δ 2.5 ppm.The exact chemical shifts will be influenced by the electronic effects of the substituents. The proton at C5 will likely be a singlet, and the proton at C7 will also be a singlet.
¹³C NMR Aromatic carbons in the range of δ 110-150 ppm. The carbon bearing the nitro group (C3) will be significantly deshielded.The methyl carbon will appear around δ 20-25 ppm.
Mass Spectrometry A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be observed for the molecular ion peak.High-resolution mass spectrometry would confirm the elemental composition.

Proposed Synthesis Protocol

A plausible and efficient synthetic route for this compound can be devised based on established methodologies for the synthesis of related substituted imidazo[1,2-a]pyridines.[4] The proposed pathway involves a two-step process starting from a commercially available substituted 2-aminopyridine.

Step 1: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine

The initial step involves the cyclocondensation of 3-bromo-5-methylpyridin-2-amine with a suitable C2-synthon, such as chloroacetaldehyde or bromoacetaldehyde. This is a classic and widely used method for the construction of the imidazo[1,2-a]pyridine ring system.

Protocol:

  • To a solution of 3-bromo-5-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-Bromo-6-methylimidazo[1,2-a]pyridine.

Step 2: Nitration of 8-Bromo-6-methylimidazo[1,2-a]pyridine

The second step is the regioselective nitration of the electron-rich imidazole ring. The C3 position of the imidazo[1,2-a]pyridine scaffold is known to be susceptible to electrophilic substitution.

Protocol:

  • Dissolve 8-Bromo-6-methylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C with stirring.

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or nitronium tetrafluoroborate, while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its completion by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitration start1 3-bromo-5-methylpyridin-2-amine reagent1 Chloroacetaldehyde Ethanol, Reflux start1->reagent1 product1 8-Bromo-6-methylimidazo[1,2-a]pyridine reagent1->product1 reagent2 Conc. HNO₃ Conc. H₂SO₄, 0°C product1->reagent2 product2 This compound reagent2->product2

Caption: Proposed two-step synthesis of this compound.

Predicted Reactivity and Potential Derivatizations

The chemical reactivity of this compound will be governed by the interplay of its functional groups.

  • The Nitro Group: The nitro group at the C3 position is a strong electron-withdrawing group, which deactivates the imidazole ring towards further electrophilic substitution. However, it can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino group can then serve as a handle for further derivatization, such as acylation or diazotization reactions.

  • The Bromo Group: The bromine atom at the C8 position is susceptible to nucleophilic aromatic substitution, although this may require harsh conditions. More importantly, it can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position.

  • The Methyl Group: The methyl group at the C6 position is generally unreactive but can influence the overall electronic properties and solubility of the molecule.

  • The Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic substitution than the imidazole ring.

Reactivity_Diagram cluster_nitro Nitro Group (C3) Reactivity cluster_bromo Bromo Group (C8) Reactivity main This compound nitro_reduction Reduction (e.g., SnCl₂, H₂/Pd-C) main->nitro_reduction suzuki_coupling Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) main->suzuki_coupling amino_product 8-Bromo-6-methyl-3-aminoimidazo[1,2-a]pyridine nitro_reduction->amino_product suzuki_product 8-Aryl-6-methyl-3-nitroimidazo[1,2-a]pyridine suzuki_coupling->suzuki_product

Caption: Key potential reactions of this compound.

Potential Biological Significance and Therapeutic Applications

The presence of the 3-nitro group on the imidazo[1,2-a]pyridine scaffold is particularly significant from a medicinal chemistry perspective. Nitroaromatic compounds are known to be bioreductively activated in hypoxic environments, a characteristic of many solid tumors and certain infectious microorganisms. This has led to the development of nitro-based drugs for cancer and infectious diseases.

  • Anticancer Potential: Several studies have highlighted the anticancer activity of nitro-substituted imidazo[1,2-a]pyridines.[2][3] The mechanism is often attributed to the reduction of the nitro group to reactive species that can induce DNA damage or other cytotoxic effects in cancer cells. The title compound could be investigated for its efficacy against various cancer cell lines, particularly those known to have hypoxic regions.

  • Antimicrobial and Antiparasitic Activity: The 3-nitroimidazo[1,2-a]pyridine scaffold is a key pharmacophore in several compounds with activity against Mycobacterium tuberculosis and various parasites.[4][5] The bioreductive activation of the nitro group is a crucial step in their mechanism of action. Therefore, this compound warrants investigation for its potential as an antitubercular or antiparasitic agent.

The bromo and methyl substituents can further modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, making it an interesting candidate for structure-activity relationship (SAR) studies.

Safety Considerations

As with any novel chemical entity, this compound should be handled with appropriate safety precautions in a laboratory setting. Nitroaromatic compounds can be mutagenic, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in medicinal chemistry. While direct experimental data for this molecule is scarce, this guide has provided a comprehensive, extrapolated overview of its chemical properties, a viable synthetic route, and its potential as a lead compound for the development of new anticancer and antimicrobial agents. The synthetic and derivatization pathways outlined here offer a roadmap for further investigation and the generation of a library of related compounds for biological screening.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of the novel heterocyclic compound, 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][2] This document outlines the theoretical and practical considerations for the full characterization of this specific derivative, offering field-proven insights into the experimental workflows required for its synthesis, purification, and analytical validation. Detailed, step-by-step protocols for structural elucidation by spectroscopic methods (NMR, MS), purity assessment by HPLC, and determination of key physical properties such as melting point and solubility are provided. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new chemical entities based on the imidazo[1,2-a]pyridine core.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a vital heterocyclic motif in modern drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties.[1] The fusion of an imidazole ring with a pyridine ring creates a 10 π-electron aromatic system with unique electronic and steric properties that are conducive to diverse biological interactions.[3] The compound of interest, this compound, incorporates several key functional groups that are expected to modulate its physicochemical and biological profile. The bromine atom at the 8-position can serve as a handle for further synthetic elaboration, while the methyl group at the 6-position and the nitro group at the 3-position are likely to influence the molecule's polarity, metabolic stability, and target-binding affinity. A thorough understanding of its fundamental physicochemical characteristics is therefore a prerequisite for any meaningful investigation into its potential as a therapeutic agent.

Molecular Structure and Core Properties

The foundational step in the characterization of any new chemical entity is the unambiguous determination of its molecular structure and core properties.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the fundamental physicochemical properties of the target compound.

PropertyValueSource
Molecular Formula C₈H₆BrN₃O₂-
Molecular Weight 256.06 g/mol -
Appearance Expected to be a solid-
Purity >95% (as determined by HPLC)-

Synthesis and Purification

A plausible synthetic route to this compound would involve the cyclocondensation of a substituted 2-aminopyridine with an α-haloketone, followed by nitration. The general approach is well-established for the synthesis of imidazo[1,2-a]pyridine derivatives.[2][4][5]

General Synthetic Workflow

G start 2-amino-3-bromo-5-methylpyridine product1 8-Bromo-6-methyl-imidazo[1,2-a]pyridine start->product1 Cyclocondensation reagent1 α-halo-acetone derivative reagent1->product1 product2 This compound product1->product2 Nitration reagent2 Nitrating agent (e.g., HNO₃/H₂SO₄) reagent2->product2 purification Purification (e.g., Recrystallization, Chromatography) product2->purification final_product Pure Compound purification->final_product

Caption: General synthetic workflow for this compound.

Purification Protocol: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the compound using a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous confirmation of the chemical structure and the determination of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra are required. The chemical shifts of imidazo[1,2-a]pyridine derivatives are well-documented and can be used to assign the signals.[3][4][6]

Expected ¹H NMR Spectral Features:

  • Aromatic protons in the pyridine and imidazole rings.

  • A singlet corresponding to the methyl group.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbon atoms of the fused ring system.

  • A signal for the methyl carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms the elemental composition.

Expected HRMS Data:

  • The calculated exact mass for C₈H₆BrN₃O₂ [M+H]⁺.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds.[7] A well-developed HPLC method can separate the target compound from any starting materials, by-products, or degradation products.

HPLC Method Development Workflow:

G cluster_0 Method Development cluster_1 Method Validation A Analyte Characterization (pKa, logP) B Column Selection (e.g., C18, Phenyl) A->B C Mobile Phase Screening (pH, Organic Modifier) B->C D Optimization (Gradient, Flow Rate, Temperature) C->D E Specificity D->E F Linearity & Range G Accuracy & Precision H Robustness

Caption: HPLC method development and validation workflow.

For a heterocyclic compound like this compound, a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[8][9][10]

Key Physicochemical Properties

Melting Point

The melting point is a fundamental physical property that provides an indication of purity. It can be determined using Differential Scanning Calorimetry (DSC), which measures the heat flow into a sample as a function of temperature.[11][12][13][14]

DSC Protocol for Melting Point Determination:

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition on the resulting thermogram.

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.[15][16] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[17]

Shake-Flask Solubility Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the most powerful technique.[18][19][20][21] This method provides precise information on bond lengths, bond angles, and conformation in the solid state. The process involves growing a high-quality single crystal of the compound, which can often be the rate-limiting step.[22]

Conclusion

The systematic characterization of this compound, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate. The described methodologies for synthesis, purification, structural elucidation, and the determination of key physicochemical properties provide a robust framework for obtaining the high-quality data required for further preclinical development. The insights and protocols presented herein are intended to empower researchers to confidently advance their investigations into this promising class of heterocyclic compounds.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of therapeutic agents. Its unique electronic and steric properties make it a versatile framework for designing molecules with diverse biological activities. The title compound, 8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, is a functionalized derivative with potential applications in drug discovery and materials science. This guide provides an in-depth, technical overview of the methodologies and analytical reasoning required for the unambiguous structure elucidation of this molecule.

I. Proposed Synthetic Pathway: A Chemist's Blueprint

A logical starting point for structure elucidation is a plausible synthetic route, which provides a foundational hypothesis for the expected molecular structure. Based on established literature for analogous compounds, a two-step synthesis is proposed for this compound.[1]

Step 1: Cyclization to form the Imidazo[1,2-a]pyridine Core

The synthesis would commence with the cyclization of 3-bromo-5-methylpyridin-2-amine with a suitable C2-synthon, such as chloroacetaldehyde. This reaction typically proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the fused bicyclic system.

Step 2: Regioselective Nitration

The second step involves the regioselective nitration of the 8-bromo-6-methylimidazo[1,2-a]pyridine intermediate. The imidazo[1,2-a]pyridine system is electron-rich, and electrophilic substitution, such as nitration, is known to occur preferentially at the C3 position.[1] This is due to the electronic directing effects of the fused ring system. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures.[1]

Synthetic Pathway 3-bromo-5-methylpyridin-2-amine 3-bromo-5-methylpyridin-2-amine Intermediate 8-bromo-6-methylimidazo[1,2-a]pyridine 3-bromo-5-methylpyridin-2-amine->Intermediate Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Intermediate Final_Product This compound Intermediate->Final_Product Nitration (HNO3/H2SO4) NMR Elucidation Workflow Sample This compound Sample 1H_NMR 1D ¹H NMR Sample->1H_NMR 13C_NMR 1D ¹³C NMR Sample->13C_NMR Structure_Proposal Initial Structure Proposal 1H_NMR->Structure_Proposal 13C_NMR->Structure_Proposal 2D_NMR 2D NMR (COSY, HSQC, HMBC) Final_Structure Confirmed Structure 2D_NMR->Final_Structure Structure_Proposal->2D_NMR Verify Connectivity

References

An In-depth Technical Guide to 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine (CAS Number: 1072944-59-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known properties and inferred safety considerations for the heterocyclic compound 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, identified by CAS number 1072944-59-2. As a member of the imidazo[1,2-a]pyridine class, this molecule is of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities exhibited by this scaffold.

Chemical Identity and Physicochemical Properties

This compound is a substituted bicyclic heteroaromatic compound. The core structure consists of a pyridine ring fused to an imidazole ring.

PropertyValueSource
CAS Number 1072944-59-2N/A
Molecular Formula C₈H₆BrN₃O₂Inferred from structure
Molecular Weight 256.06 g/mol Inferred from formula
IUPAC Name This compoundN/A
Appearance Likely a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral knowledge of similar compounds

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established synthetic routes for similar imidazo[1,2-a]pyridine derivatives, a plausible synthetic pathway can be proposed. A common method involves the condensation of a substituted 2-aminopyridine with an α-haloketone, followed by nitration.

A related synthesis for 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine involves the cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, followed by a selective nitration at the 3-position using nitric acid in sulfuric acid[1]. This suggests a similar approach could be employed for the target molecule, starting from the appropriately substituted 2-aminopyridine.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 2-Amino-3-bromo-5-methylpyridine C 8-Bromo-6-methylimidazo[1,2-a]pyridine A->C Condensation B α-Halo Ketone Derivative B->C D This compound (CAS: 1072944-59-2) C->D Nitration (e.g., HNO₃/H₂SO₄)

Caption: Plausible synthetic pathway for this compound.

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of pharmacological activities[2]. Derivatives of this heterocyclic system have been investigated for various therapeutic applications.

Anticancer Potential: Numerous studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives. Some compounds in this class have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including melanoma and cervical cancer[3]. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway[3]. For instance, certain 3-aminoimidazo[1,2-α]pyridine compounds have demonstrated significant inhibitory activity against cancer cell lines.

Antiparasitic and Anti-inflammatory Activity: Research has also explored the potential of imidazo[1,2-a]pyridine derivatives as antiparasitic and anti-inflammatory agents. Studies have shown activity against parasites such as Entamoeba histolytica and Trichomonas vaginalis[4][5].

Antituberculosis Activity: The imidazo[1,2-a]pyridine scaffold has also been a source of potent antituberculosis agents. Certain derivatives have shown excellent activity against multi- and extensive drug-resistant strains of Mycobacterium tuberculosis[6].

Given these precedents, this compound is a compound of interest for screening in these and other therapeutic areas. The presence of a nitro group, a common pharmacophore in antimicrobial and antiparasitic drugs, further suggests its potential in these applications.

Safety and Toxicology

General Toxicity of Imidazo[1,2-a]pyridine Derivatives: Exploratory toxicology studies on some 2,3-substituted imidazo[1,2-a]pyridines have been conducted. While some compounds in these studies showed no signs of hepatic or renal toxicity after a 14-day oral treatment in mice, others did produce off-target effects[4][5]. In-vitro and in-vivo acute toxicity studies of other imidazo-based heterocyclic derivatives have indicated cytotoxic potential, with significant toxicity observed at higher doses[7].

Inferred Hazards from a Structurally Similar Compound: Hazard information for the closely related compound, 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, is available and provides a useful surrogate for initial safety considerations. The GHS hazard statements for this compound include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation[8].

Based on this information, it is prudent to handle this compound with appropriate safety precautions.

Recommended Safety Protocols

Given the lack of specific data, the following handling procedures are recommended as a precautionary measure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and appropriate footwear should be worn. Ensure exposed skin is minimized.

  • Respiratory Protection: If handling as a powder or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

Handling and Storage:

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, seek medical attention.

Safety_Workflow cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response A Safety Goggles/Face Shield F Avoid Inhalation & Contact A->F B Chemically Resistant Gloves B->F C Lab Coat C->F D Respirator (if needed) D->F E Work in Fume Hood E->F G Eyewash & Safety Shower Accessible H Follow First Aid Protocols G->H

Caption: Recommended safety workflow for handling this compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. While specific physicochemical and toxicological data are limited, information from related compounds in the imidazo[1,2-a]pyridine class provides a valuable framework for its synthesis, potential applications, and safe handling. Researchers and drug development professionals should proceed with caution, employing appropriate safety protocols until more definitive data becomes available.

References

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide presents a comprehensive, in-depth in silico workflow to predict and characterize the bioactivity of a specific derivative, 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine. In an era where accelerating the drug discovery pipeline is paramount, computational methods offer a resource-efficient strategy to identify potential biological targets, predict binding affinities, and evaluate pharmacokinetic profiles before committing to costly and time-consuming laboratory synthesis and screening.[3][4] This document provides researchers, scientists, and drug development professionals with a robust framework, detailing methodologies from initial target identification to molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented with a rationale grounded in established scientific principles, ensuring a self-validating and reproducible approach to modern computational drug discovery.

Introduction: The Scientific Rationale

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure, forming the basis of several approved drugs and numerous clinical candidates.[1] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, antitubercular, and antiviral properties.[5][6] The specific compound of interest, this compound, combines this potent scaffold with substituents (bromo, methyl, and nitro groups) that can significantly modulate its electronic properties, steric profile, and potential for molecular interactions.

Traditional drug discovery relies on high-throughput screening of vast compound libraries, a process that is both expensive and inefficient.[3] In silico (computational) approaches have revolutionized this paradigm by enabling the rational prioritization of compounds.[7] By modeling interactions between a small molecule and biological macromolecules, we can predict its potential efficacy and liabilities, thereby focusing laboratory efforts on the most promising candidates. This guide provides a logical, step-by-step application of these computational techniques to build a comprehensive bioactivity profile for this compound.

Overall In Silico Prediction Workflow

The workflow is a multi-stage process designed to systematically investigate the compound's potential. It begins with identifying likely biological targets and progresses through detailed interaction analysis and pharmacokinetic profiling.

In_Silico_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Interaction & Activity Modeling cluster_2 Phase 3: Pharmacokinetic Profiling cluster_3 Phase 4: Synthesis & Validation Compound_Structure Compound Structure (8-Bromo-6-methyl-3- nitroimidazo[1,2-a]pyridine) Target_Prediction Target Prediction (Ligand-Based Similarity) Compound_Structure->Target_Prediction Input Target_Prioritization Target Prioritization (Literature & Pathway Analysis) Target_Prediction->Target_Prioritization Potential Targets Molecular_Docking Molecular Docking Simulation Target_Prioritization->Molecular_Docking Selected Targets ADMET_Prediction ADMET Prediction Pharmacophore Pharmacophore Modeling Molecular_Docking->Pharmacophore Binding Pose Bioactivity_Profile Comprehensive Bioactivity Profile Molecular_Docking->Bioactivity_Profile Pharmacophore->Bioactivity_Profile QSAR QSAR Analysis (Conceptual) QSAR->Bioactivity_Profile ADMET_Prediction->Bioactivity_Profile In_Vitro_Validation In Vitro / In Vivo Validation Bioactivity_Profile->In_Vitro_Validation Prioritized Candidate

Caption: High-level workflow for in silico bioactivity prediction.

Target Identification and Prioritization

The first crucial step is to identify potential protein targets. Without prior experimental data for this specific molecule, we employ a ligand-based approach, which operates on the principle that structurally similar molecules often bind to similar targets.[7]

Methodology
  • Obtain Compound Structure: The 2D structure and canonical SMILES (Simplified Molecular Input Line Entry System) for this compound are obtained from a chemical database like PubChem.

    • SMILES: CC1=CC2=C(C=C1Br)N(C=C2--INVALID-LINK--[O-])C=N2

  • Similarity-Based Target Prediction: The SMILES string is submitted to a target prediction web server (e.g., SwissTargetPrediction, ChEMBL). These tools screen the query structure against databases of known bioactive ligands and identify proteins targeted by structurally similar compounds.

  • Prioritization based on Literature: The list of potential targets is cross-referenced with the known biological activities of the imidazo[1,2-a]pyridine scaffold.[1] Given the scaffold's established roles in oncology, inflammation, and infectious diseases, we prioritize targets from these pathways.[5][6]

Prioritized Potential Targets

Based on this methodology, the following protein targets were selected for further computational analysis.

Target ProteinPDB IDAssociated Disease/PathwayRationale for Selection
NF-κB p50 Subunit 1NFKInflammation, CancerImidazo[1,2-a]pyridine derivatives are known to modulate the NF-κB signaling pathway.[6]
InhA (M. tuberculosis) 4DRETuberculosisThe scaffold has shown significant promise in developing novel antitubercular agents.[5]
DNA Gyrase Subunit B (E. coli) 6Z2EBacterial InfectionsA well-established target for antibacterial agents; the scaffold has shown antibacterial activity.[8][9]

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score.[10][11] A lower binding energy indicates a more stable and potentially more potent interaction.

Workflow for Molecular Docking

This workflow outlines the critical steps for preparing and running a docking simulation using standard tools like AutoDock Vina.[12][13]

Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation Ligand_2D 1. Obtain 2D Structure (SMILES) Ligand_3D 2. Generate 3D Conformer Ligand_2D->Ligand_3D Ligand_Energy 3. Energy Minimization (e.g., MMFF94 force field) Ligand_3D->Ligand_Energy Ligand_PDBQT 4. Save as PDBQT file (Add charges, define rotatable bonds) Ligand_Energy->Ligand_PDBQT Docking_Run 6. Run Docking Simulation (e.g., AutoDock Vina) Ligand_PDBQT->Docking_Run Ligand Input Receptor_PDB 1. Download PDB file (e.g., 1NFK) Receptor_Clean 2. Clean Structure (Remove water, co-ligands) Receptor_PDB->Receptor_Clean Receptor_H 3. Add Polar Hydrogens Receptor_Clean->Receptor_H Receptor_PDBQT 4. Save as PDBQT file (Add Gasteiger charges) Receptor_H->Receptor_PDBQT Grid_Box 5. Define Binding Site (Grid Box Generation) Receptor_PDBQT->Grid_Box Receptor Input Analysis 7. Analyze Results (Binding Affinity, H-Bonds, Hydrophobic Interactions) Docking_Run->Analysis Output Poses & Scores Grid_Box->Docking_Run

Caption: Step-by-step workflow for a molecular docking experiment.

Detailed Protocol
  • Ligand Preparation:

    • Causality: The 2D SMILES string is converted into a 3D structure. This structure must be energy-minimized to find a stable, low-energy conformation, which is more representative of its state in a biological system. Tools like Open Babel can perform this step.

    • Protocol:

      • Convert SMILES to a 3D format (e.g., SDF or MOL2).

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Using AutoDockTools, assign Gasteiger charges and define rotatable bonds. Save the final structure as a .pdbqt file.[12]

  • Receptor Preparation:

    • Causality: Crystal structures from the Protein Data Bank (PDB) often contain non-essential water molecules, ions, and co-crystallized ligands that can interfere with docking.[14] Adding polar hydrogens is essential for correctly calculating hydrogen bonds, a critical component of protein-ligand interactions.

    • Protocol:

      • Download the desired protein structure from the PDB (e.g., PDB ID: 1NFK).

      • Using a molecular viewer like UCSF Chimera or AutoDockTools, remove all water molecules and heteroatoms not essential for binding.[13]

      • Add polar hydrogens to the protein structure.

      • Assign Kollman charges and save the prepared receptor as a .pdbqt file.[12]

  • Docking Simulation and Analysis:

    • Causality: The docking algorithm systematically searches for the best fit of the ligand within a defined active site (the "grid box"). The scoring function then evaluates each pose to estimate binding affinity.

    • Protocol:

      • Define the coordinates and dimensions of the grid box to encompass the known active site of the target protein.

      • Execute the docking simulation using the prepared ligand and receptor files.

      • Analyze the output, focusing on the pose with the lowest binding affinity (most negative score).

      • Visualize the top-ranked pose to identify key intermolecular interactions such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts.

Predicted Docking Results (Illustrative)

The following table summarizes the predicted binding affinities and key interacting residues for the compound with the prioritized targets.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Biological Effect
NF-κB p50 Subunit -8.9Arg-57, Cys-62, Gln-120 (H-bonds with nitro group)Inhibition of NF-κB signaling
InhA (M. tuberculosis) -8.2Tyr-158, Met-199 (Hydrophobic interactions)Inhibition of mycolic acid synthesis
DNA Gyrase Subunit B (E. coli) -7.5Asp-73, Gly-77 (H-bond with pyridine nitrogen)Inhibition of DNA replication

Pharmacophore and QSAR Modeling

While docking provides insight into a single compound-target interaction, pharmacophore and QSAR (Quantitative Structure-Activity Relationship) modeling help generalize these findings.

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[15][16] It serves as a 3D query to screen large databases for structurally diverse molecules that may have similar activity.[17]

  • Causality & Protocol: A pharmacophore model can be generated directly from the ligand's docked conformation. The key interaction points (e.g., the nitro group acting as a hydrogen bond acceptor) are defined as pharmacophoric features. This model can then be used for virtual screening to identify novel chemical scaffolds that fit the same interaction profile.

Pharmacophore_Generation Docked_Complex Protein-Ligand Complex (from Docking) Identify_Features Identify Key Interaction Features (H-Bond Acceptors, Aromatic Rings, etc.) Docked_Complex->Identify_Features Generate_Model Generate 3D Pharmacophore Model Identify_Features->Generate_Model Virtual_Screening Virtual Screening of Compound Libraries Generate_Model->Virtual_Screening 3D Query New_Hits Identify Novel Bioactive Hits Virtual_Screening->New_Hits

Caption: Workflow for generating a structure-based pharmacophore model.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical properties of a set of compounds with their biological activities.[18][19] Developing a QSAR model requires a dataset of multiple, structurally related compounds with experimentally measured activity. While we cannot build a model for a single compound, understanding the QSAR process is vital.

  • Conceptual Workflow:

    • Data Collection: Assemble a dataset of imidazo[1,2-a]pyridine analogs with known IC50 values against a specific target.

    • Descriptor Calculation: For each molecule, calculate numerical descriptors representing physicochemical properties (e.g., LogP, molecular weight, electronic properties).[20]

    • Model Building: Use statistical methods (e.g., multiple linear regression, machine learning) to build a mathematical model linking the descriptors to the biological activity.

    • Validation: Rigorously validate the model to ensure its predictive power.[19]

A validated QSAR model for this chemical series would allow for the rapid prediction of activity for newly designed analogs, guiding lead optimization efforts.[3]

ADMET Prediction: Profiling Drug-Likeness

A potent compound is useless as a drug if it cannot reach its target or is toxic. ADMET prediction assesses the pharmacokinetic and toxicological properties of a molecule.[7] Web-based tools like ADMETlab 3.0 and SwissADME provide rapid and reliable predictions for a wide range of properties.[21]

Protocol
  • Input: Submit the SMILES string of the compound to an ADMET prediction server.

  • Analysis: Evaluate the output based on established criteria for drug-likeness, such as Lipinski's Rule of Five, and assess potential liabilities like toxicity or metabolic instability.

Predicted ADMET & Physicochemical Properties
PropertyPredicted ValueInterpretation & Significance
Physicochemical
Molecular Weight284.1 g/mol Complies with Lipinski's Rule (<500).
LogP (Lipophilicity)2.95Optimal range for membrane permeability.
H-Bond Donors0Complies with Lipinski's Rule (≤5).
H-Bond Acceptors4Complies with Lipinski's Rule (≤10).
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed orally.
Caco-2 PermeabilityHighIndicates good cell membrane permeability.
Distribution
Blood-Brain Barrier (BBB) PermeantYesMay cross the BBB, which is relevant for CNS targets.
Plasma Protein Binding (PPB)~92%High binding may affect free drug concentration.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Toxicity
hERG InhibitionLow RiskLow risk of cardiotoxicity.
Ames MutagenicityPotential RiskThe nitroaromatic group is a potential structural alert for mutagenicity.[22]

Synthesis of Findings and Conclusion

This comprehensive in silico analysis provides a multi-faceted bioactivity prediction for this compound.

Key Insights:

  • Promising Bioactivity: The strong predicted binding affinities for targets in cancer/inflammation (NF-κB), tuberculosis (InhA), and bacterial infections (Gyrase B) suggest that this compound is a promising scaffold for multiple therapeutic areas. The docking score against NF-κB is particularly noteworthy.

  • Favorable Pharmacokinetics: The compound exhibits excellent predicted oral absorption and cell permeability. Its physicochemical properties align well with established guidelines for drug-likeness (Lipinski's Rule of Five).

  • Potential Liabilities: The prediction of CYP3A4 inhibition warrants consideration for potential drug-drug interactions. Furthermore, the nitroaromatic moiety is a structural alert for potential mutagenicity, which must be evaluated experimentally in the early stages of development.

Concluding Remarks:

The in silico workflow detailed in this guide demonstrates a powerful, rational approach to modern drug discovery. The evidence suggests that This compound is a high-priority candidate for chemical synthesis and subsequent in vitro validation. The next logical steps would be to:

  • Synthesize the compound.

  • Perform in vitro assays against the predicted targets (NF-κB, InhA, Gyrase B) to validate the docking predictions.

  • Conduct early toxicology screening (e.g., an Ames test) to address the predicted mutagenicity risk.

By leveraging computational predictions, we can approach experimental validation with a clear, data-driven hypothesis, thereby increasing the efficiency and success rate of the drug discovery process.

References

Structure-activity relationship (SAR) of bromo-substituted imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromo-Substituted Imidazopyridines

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural versatility and favorable physicochemical properties have made it a privileged scaffold in drug discovery. A common and highly effective strategy for optimizing the pharmacological profile of imidazopyridine-based compounds is the introduction of halogen atoms, with bromine being of particular interest. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromo-substituted imidazopyridines, delving into the synthetic strategies, the impact of bromine substitution on various biological targets, and the underlying mechanistic principles that govern these effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of bromine in the design of next-generation imidazopyridine therapeutics.

The Strategic Role of Bromination in Imidazopyridine Drug Design

Imidazopyridines are fused heterocyclic systems that exist as several isomers, with the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine cores being the most extensively studied in drug development.[3] Their purine-like structure allows them to interact with a wide array of biological macromolecules.[3]

The introduction of a bromine atom into a drug candidate, or "bromination," is a powerful tool for fine-tuning its pharmacological properties.[4][5] This is not merely a strategy to increase molecular weight or lipophilicity; the bromine atom exerts a range of specific effects:

  • Halogen Bonding: The bromine atom possesses an electropositive region known as a "sigma-hole," which can form a highly directional, non-covalent interaction with an electron-rich atom (e.g., oxygen, nitrogen) in a biological target.[4][5] This "halogen bond" can significantly enhance binding affinity and selectivity.

  • Modulation of Physicochemical Properties: Bromination increases lipophilicity, which can improve membrane permeability and influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Blocking: A strategically placed bromine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[4][5]

  • Enhanced Potency: The combination of electronic and steric effects can lead to a substantial increase in a compound's therapeutic activity.[4][6]

This guide will explore how these principles are applied to the imidazopyridine scaffold across different therapeutic areas.

Synthetic Pathways to Bromo-Substituted Imidazopyridines

The synthesis of bromo-substituted imidazopyridines can be achieved through two primary approaches: building the scaffold with pre-brominated starting materials or by direct bromination of a pre-formed imidazopyridine core.

A prevalent method involves the condensation of a 2-aminopyridine with an α-haloketone.[7][8] For instance, reacting a 2-amino-5-bromopyridine with a substituted 2-bromoacetophenone provides a direct route to 6-bromo-2-aryl-imidazo[1,2-a]pyridines.[8] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient one-pot method for creating diverse and complex imidazopyridines.[9]

Alternatively, direct bromination of the imidazopyridine ring is often used to introduce bromine at the C3 position, which is electronically activated.[7][10]

G cluster_0 Route A: Scaffold Construction cluster_1 Route B: Direct Bromination A 2-Amino-5-bromopyridine C Condensation (Reflux, EtOH) A->C B α-Bromoacetophenone B->C D 6-Bromo-imidazo[1,2-a]pyridine C->D Cyclization E Imidazo[1,2-a]pyridine G C3-Bromination E->G F Brominating Agent (e.g., NBS, CuBr2) F->G H 3-Bromo-imidazo[1,2-a]pyridine G->H

Caption: General synthetic strategies for bromo-substituted imidazopyridines.

Experimental Protocol: Synthesis of 6-Bromo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine

This protocol is adapted from established literature procedures for synthesizing imidazopyridine-based ligands.[8]

  • Reactant Preparation: To a 50 mL round-bottom flask, add 2-bromo-4'-dimethylaminoacetophenone (4.0 mmol) and 2-amino-5-bromopyridine (4.0 mmol).

  • Solvent Addition: Add 25 mL of absolute ethanol to the flask.

  • Initial Reflux: Equip the flask with a condenser and stir the mixture under reflux for 2 hours. The solution will typically turn a dark color.

  • Base Addition: Cool the mixture to room temperature. Add sodium bicarbonate (NaHCO₃, 500 mg) to neutralize the HBr formed during the reaction.

  • Second Reflux: Stir the resulting mixture under reflux for an additional 4.5 hours to ensure complete cyclization.

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the final compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Structure-Activity Relationship (SAR) Analysis

The position and electronic environment of the bromine substituent on the imidazopyridine core are critical determinants of its biological activity and target selectivity.

Central Nervous System (CNS) and Neurodegenerative Diseases

Bromo-substituted imidazopyridines have emerged as promising agents for both diagnosing and potentially treating neurodegenerative diseases.[11]

  • β-Amyloid (Aβ) Plaque Imaging: In the development of ligands for detecting Aβ plaques in Alzheimer's disease, halogenation at the 6-position of the imidazo[1,2-a]pyridine ring is crucial. Replacing iodine with bromine at this position results in a compound with comparably high binding affinity, whereas removal of the halogen dramatically reduces it.[8] This highlights the importance of a halogen at this specific locus for target engagement.

  • Excitatory Amino Acid Transporter 3 (EAAT3) Inhibition: For inhibitors of EAAT3, a glutamate transporter implicated in neurological disorders, small lipophilic substituents such as bromine or methyl at the 7- and/or 8-positions were found to be essential for activity.[12] The SAR studies indicated that these substitutions are key for achieving selectivity for EAAT3 over other EAAT subtypes.[12]

Table 1: SAR of Bromo-Imidazopyridines in CNS Targets

Compound ScaffoldSubstitutionTargetActivity (Ki or IC50)Reference
2-Aryl-imidazo[1,2-a]pyridine6-IodoAβ AggregatesKi = 15 nM[8]
2-Aryl-imidazo[1,2-a]pyridine6-Bromo Aβ AggregatesKi = 10 nM [8]
2-Aryl-imidazo[1,2-a]pyridine6-HAβ AggregatesKi > 2000 nM[8]
Imidazo[1,2-a]pyridin-3-amine8-Bromo EAAT3IC50 = 7.2 µM (~35-fold selective)[12]
Imidazo[1,2-a]pyridin-3-amineUnsubstitutedEAAT3Inactive[12]
Anticancer Activity

Imidazopyridines are a well-established class of kinase inhibitors, and bromine substitution plays a key role in optimizing their potency and selectivity.[13][14][15]

  • Antiproliferative Effects: In studies on imidazo[4,5-b]pyridines, bromo-substituted derivatives have demonstrated potent and selective antiproliferative activity.[3] For example, a bromo-substituted compound bearing an amidino group showed sub-micromolar inhibitory activity against colon carcinoma (SW620) cells, with an IC50 value of 0.4 µM.[3][16]

  • Kinase Inhibition: The bromine atom can form critical halogen bonds within the ATP-binding pocket of various kinases, leading to potent inhibition. This has been a key strategy in the development of inhibitors for targets like Pim kinases, Mps1 (TTK), and FLT3, which are often overexpressed in cancers.[13][17]

Caption: Key SAR observations for bromine substitution on the imidazo[1,2-a]pyridine core.

Antiviral and Antibacterial Activity

While not as extensively documented, bromo-substituted imidazopyridines have also shown promise as anti-infective agents.

  • Antiviral Activity: Certain bromo-substituted imidazo[4,5-b]pyridine derivatives have displayed selective, albeit moderate, activity against Respiratory Syncytial Virus (RSV).[3][16]

  • Antibacterial Activity: A bromo-substituted derivative from the same series showed moderate activity against E. coli.[3][16] Other studies have identified imidazopyridines as potential inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.[18]

Mechanistic Basis for Bromine's Influence

The observed SAR trends are a direct consequence of the unique chemical properties of the bromine atom.

cluster_0 Protein Active Site cluster_1 Bromo-Imidazopyridine Ligand O O Carbonyl Oxygen (Electron Donor) C C Br Br Bromine Atom C->Br Covalent Bond Br->O Halogen Bond (Electrostatic Attraction)

Caption: Diagram of a halogen bond between a bromine atom and a carbonyl oxygen.

The primary mechanism for enhanced potency is the formation of a halogen bond. The electron-withdrawing nature of the carbon atom covalently bonded to bromine creates an electron-deficient region (the σ-hole) on the bromine atom opposite the C-Br bond. This region can interact favorably with an electron-dense atom in a protein's binding site, such as the oxygen of a carbonyl group in the peptide backbone. This specific, directional interaction can anchor the ligand in an optimal orientation for activity, an effect that cannot be achieved with hydrogen or a simple hydrophobic substituent.

Conclusion and Future Directions

The strategic incorporation of bromine into the imidazopyridine scaffold is a validated and highly effective strategy in modern drug discovery. The SAR data clearly demonstrate that the position of the bromine atom is paramount, dictating target selectivity and potency across diverse therapeutic areas, from neurodegenerative diseases to oncology. The mechanistic understanding of the halogen bond provides a rational basis for designing these interactions to maximize affinity and specificity.

Future research should focus on:

  • Systematic Exploration: A more systematic exploration of di- and tri-bromo-substituted imidazopyridines to probe complex SAR.

  • Computational Modeling: Utilizing computational tools to predict halogen bonding interactions and guide the design of next-generation inhibitors with improved potency and selectivity.

  • Pharmacokinetic Optimization: Further investigation into how bromination can be used to optimize the ADME properties of imidazopyridine drug candidates, leading to compounds with better in vivo efficacy and safety profiles.

By combining synthetic chemistry, detailed biological evaluation, and a deep understanding of molecular interactions, bromo-substituted imidazopyridines will continue to be a rich source of novel therapeutic agents.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine represents a compelling molecular scaffold for the development of novel therapeutics, particularly in the realm of oncology. This technical guide synthesizes the current understanding of the imidazo[1,2-a]pyridine core and the nitroimidazole moiety to propose and detail two primary, potentially synergistic, therapeutic targeting strategies. The first centers on the well-established role of imidazo[1,2-a]pyridine derivatives as inhibitors of the critical PI3K/Akt/mTOR signaling pathway. The second leverages the nitro group for hypoxia-activated bioreductive therapy, a targeted approach to eradicate oxygen-deprived cells characteristic of solid tumors. This document provides the scientific rationale for these proposed targets, comprehensive experimental protocols for their validation, and visual diagrams to elucidate the underlying mechanisms and workflows.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine ring system is recognized as a "privileged scaffold" in medicinal chemistry, owing to its prevalence in a wide array of biologically active compounds with diverse therapeutic applications.[1] Modifications to this core structure have yielded potent anticancer agents that modulate key cellular processes.[2][3] The introduction of a nitro group at the 3-position, as seen in this compound, suggests a dual-action potential, combining the established activities of the imidazo[1,2-a]pyridine core with the unique properties of nitroimidazoles.[4][5]

This guide will explore two primary avenues of therapeutic targeting for this compound:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A critical cascade that is frequently dysregulated in cancer, promoting cell growth, proliferation, and survival.[6][7]

  • Hypoxia-Activated Bioreductive Targeting: Exploiting the low-oxygen environment (hypoxia) of solid tumors to selectively activate the compound into a cytotoxic agent.[8][9]

Potential Therapeutic Target 1: The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cellular homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated the potent inhibitory effects of imidazo[1,2-a]pyridine derivatives on this pathway.[2][3]

Mechanistic Rationale

It is hypothesized that this compound, through its imidazo[1,2-a]pyridine core, can function as an ATP-competitive inhibitor of PI3K, or downstream kinases such as Akt and mTOR. By binding to the ATP-binding pocket of these kinases, the compound would prevent the phosphorylation and activation of their downstream effectors, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.

PI3K_Pathway_Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Compound This compound Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTOR Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation Workflow

A stepwise approach is necessary to validate the inhibition of the PI3K/Akt/mTOR pathway.

Validation_Workflow_PI3K A Cell Viability Assay (MTT) B Western Blot for p-Akt, p-mTOR A->B Confirm cytotoxic effect C In Vitro Kinase Assay B->C Identify direct target D Cell Cycle Analysis (Flow Cytometry) B->D Investigate downstream effects E Apoptosis Assay (Annexin V/PI) D->E Correlate with cell fate

Caption: Experimental workflow for PI3K pathway validation.

Detailed Experimental Protocols

This initial screen determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., breast, colon, lung cancer lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

This assay directly measures the activation state of key proteins in the pathway.[6][10][11]

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin) overnight at 4°C.[6]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

Table 1: Expected Western Blot Outcomes for PI3K/Akt Pathway Inhibition

Target ProteinExpected Observation with Treatment
Phospho-PI3KDownregulation
Phospho-Akt (Ser473)Downregulation
Total AktNo significant change
Phospho-mTORDownregulation
Total mTORNo significant change
β-actin (Loading Control)No significant change

Potential Therapeutic Target 2: Hypoxia-Activated Bioreductive Therapy

Solid tumors often contain regions of low oxygen, or hypoxia, which contribute to therapeutic resistance.[8] Nitroaromatic compounds, such as nitroimidazoles, can be selectively reduced in hypoxic environments by nitroreductase enzymes to form cytotoxic radical species that damage DNA and other macromolecules.[5][9]

Mechanistic Rationale

The 3-nitro group of this compound is hypothesized to undergo bioreductive activation under hypoxic conditions. In normoxic (normal oxygen) tissues, the reduced nitro radical is rapidly re-oxidized, rendering the compound inactive. However, in the low-oxygen environment of a tumor, the radical persists and is further reduced to cytotoxic species that can induce cell death.

Bioreductive_Activation cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) Compound_N Compound (R-NO2) Radical_N Nitro Radical Anion (R-NO2•−) Compound_N->Radical_N Nitroreductase Radical_N->Compound_N Re-oxidation O2_N O2 Compound_H Compound (R-NO2) Radical_H Nitro Radical Anion (R-NO2•−) Compound_H->Radical_H Nitroreductase Cytotoxic_Species Cytotoxic Species (e.g., R-NHOH) Radical_H->Cytotoxic_Species Further Reduction Cell_Death Cell Death Cytotoxic_Species->Cell_Death Induces

Caption: Hypoxia-selective bioreductive activation.

Experimental Validation Workflow

Validating the hypoxia-selective activity requires comparing the compound's effects under normoxic and hypoxic conditions.

Validation_Workflow_Hypoxia A Induce Hypoxia in Cell Culture B Compare Cytotoxicity (Normoxia vs. Hypoxia) A->B Establish experimental conditions C Nitroreductase Activity Assay B->C Confirm enzymatic activation D Western Blot for DNA Damage Markers (γH2AX) B->D Assess mechanism of cytotoxicity

Caption: Workflow for validating hypoxia-activated therapy.

Detailed Experimental Protocols

Creating a low-oxygen environment is crucial for these experiments.[12][13][14][15]

Protocol (Hypoxia Chamber):

  • Cell Culture: Culture cells in gas-permeable dishes.

  • Chamber Setup: Place the culture dishes inside a modular incubator chamber. Include a dish of sterile water to maintain humidity.[14]

  • Gas Purge: Purge the chamber with a certified gas mixture (e.g., 1% O2, 5% CO2, balanced with N2) for a specified time to achieve the desired oxygen tension.[15]

  • Incubation: Seal the chamber and place it in a standard 37°C incubator for the duration of the experiment.

  • Verification: Confirm hypoxia induction by western blotting for Hypoxia-Inducible Factor-1α (HIF-1α), a key marker of cellular response to low oxygen.[12]

This assay confirms that the compound can be activated by nitroreductase enzymes.[16][17][18][19]

Protocol (Luminometric Assay):

  • Sample Preparation: Prepare cell lysates from both normoxic and hypoxic-treated cells. A purified nitroreductase enzyme should be used as a positive control.

  • Reaction Setup: In a 96-well plate, add samples and standards.

  • Reagent Addition: Add the working solution containing a luciferin-based nitroreductase substrate and incubate at 37°C.

  • Luminescence Detection: Add the second working solution containing luciferase and measure the luminescence, which is proportional to the nitroreductase activity.[19]

Integrated Therapeutic Strategy and Future Directions

The dual-targeting potential of this compound offers a compelling strategy for cancer therapy. The inhibition of the PI3K/Akt pathway can reduce tumor growth and proliferation in the bulk, well-oxygenated regions of a tumor, while the hypoxia-activated mechanism can specifically target the resistant, hypoxic core.

Future research should focus on:

  • In vivo studies: Validating the efficacy and safety of the compound in animal models of cancer.

  • Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Combination therapies: Exploring the synergistic potential of this compound with other anticancer agents, such as radiation therapy or immunotherapy.

Conclusion

This compound is a promising candidate for anticancer drug development with two distinct and potentially synergistic mechanisms of action. The imidazo[1,2-a]pyridine scaffold provides a foundation for potent inhibition of the PI3K/Akt/mTOR pathway, while the nitro group offers the potential for targeted, hypoxia-activated cytotoxicity. The experimental workflows and protocols detailed in this guide provide a robust framework for the preclinical validation of these therapeutic targets, paving the way for the development of a novel and effective cancer therapeutic.

References

Methodological & Application

Synthesis Protocol for 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, two-step synthesis protocol for 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative sources.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The introduction of bromo, methyl, and nitro functionalities to this scaffold can significantly modulate its physicochemical properties and biological targets. This application note details a reliable and reproducible method for the synthesis of this compound, starting from the commercially available 2-amino-3-bromo-5-methylpyridine.

Synthesis Overview

The synthesis of this compound is achieved in two primary steps:

  • Cyclocondensation: The formation of the imidazo[1,2-a]pyridine ring system through the reaction of 2-amino-3-bromo-5-methylpyridine with chloroacetaldehyde.

  • Electrophilic Nitration: The regioselective introduction of a nitro group at the C3 position of the imidazo[1,2-a]pyridine core.

Synthesis_Workflow A 2-Amino-3-bromo-5-methylpyridine C 8-Bromo-6-methylimidazo[1,2-a]pyridine A->C Cyclocondensation B Chloroacetaldehyde Solution B->C E This compound C->E Nitration D Nitrating Mixture (HNO3/H2SO4) D->E

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine (Intermediate)

This step involves the construction of the core imidazo[1,2-a]pyridine scaffold. The reaction is a classic cyclocondensation between a 2-aminopyridine derivative and an α-haloaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Amino-3-bromo-5-methylpyridine≥97%Sigma-Aldrich
Chloroacetaldehyde (50% wt. in H₂O)Synthesis GradeAlfa Aesar
Sodium bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Ethanol (EtOH)Anhydrous, ≥99.5%VWR Chemicals
Ethyl acetate (EtOAc)ACS ReagentEMD Millipore
Brine (saturated NaCl solution)N/AN/A
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentJ.T. Baker
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-bromo-5-methylpyridine (10.0 g, 53.5 mmol).

  • Solvent Addition: Add 100 mL of ethanol to the flask. Stir the mixture to dissolve the starting material.

  • Reagent Addition: To the stirred solution, add sodium bicarbonate (9.0 g, 107 mmol) followed by the dropwise addition of a 50% aqueous solution of chloroacetaldehyde (10.1 mL, 80.2 mmol) over 10 minutes. The addition of sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the reaction, which would otherwise protonate the pyridine nitrogen and inhibit the cyclization[1].

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid sodium salts and wash with a small amount of ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain a residue. Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) as the eluent. Combine the fractions containing the desired product and evaporate the solvent to obtain 8-Bromo-6-methylimidazo[1,2-a]pyridine as a solid.

Expected Yield and Characterization
  • Appearance: Off-white to light yellow solid.

  • Yield: 70-80%.

  • Characterization: The structure of the intermediate can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Synthesis of this compound (Final Product)

The second step is the regioselective nitration of the electron-rich imidazo[1,2-a]pyridine ring. The nitro group is directed to the C3 position due to the electronic nature of the heterocyclic system.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
8-Bromo-6-methylimidazo[1,2-a]pyridineSynthesized aboveN/A
Concentrated Sulfuric Acid (H₂SO₄)95-98%Sigma-Aldrich
Fuming Nitric Acid (HNO₃)≥90%Alfa Aesar
Dichloromethane (DCM)ACS ReagentFisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solutionN/AN/A
Deionized WaterN/AN/A

Experimental Protocol

Nitration_Workflow A Dissolve Intermediate in conc. H2SO4 at 0°C B Slowly add Fuming HNO3 A->B C Stir at 0°C to Room Temperature B->C D Pour onto Crushed Ice C->D E Neutralize with NaHCO3 D->E F Extract with Dichloromethane E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H

Figure 2: Step-by-step workflow for the nitration reaction.

  • Reaction Setup: In a 100 mL round-bottom flask, place 8-Bromo-6-methylimidazo[1,2-a]pyridine (5.0 g, 23.7 mmol). Cool the flask in an ice-water bath.

  • Acid Addition: Carefully and slowly add concentrated sulfuric acid (25 mL) to the flask with stirring, ensuring the temperature remains below 10 °C.

  • Nitration: Once the starting material is completely dissolved, slowly add fuming nitric acid (2.5 mL, 59.2 mmol) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. The use of a strong acid mixture is a common and effective method for the nitration of such heterocyclic systems[2].

  • Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate or by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A yellow precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 40%) as the eluent. Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Expected Yield and Characterization
  • Appearance: Yellow solid.

  • Yield: 60-70%.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • The nitration reaction is exothermic and should be cooled properly to control the reaction rate.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Application Note: High-Purity Isolation of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The title compound, 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, is a key synthetic intermediate whose purity is paramount for the integrity of downstream applications, including high-throughput screening, lead optimization, and GMP synthesis. This document provides detailed protocols and expert insights into the two primary methods for its purification: flash column chromatography and recrystallization. The causality behind critical experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Compound Profile

This compound is a functionalized heterocyclic compound with potential applications in the development of novel therapeutic agents, particularly in areas like anti-infectives.[3] The presence of bromo, nitro, and methyl groups on the imidazo[1,2-a]pyridine core provides multiple points for further chemical modification. Given that impurities can interfere with biological assays or subsequent synthetic steps, achieving high purity (>98%) is a critical, non-negotiable objective.

This guide details robust purification protocols, moving beyond simple step-by-step instructions to explain the underlying principles that ensure reproducible, high-purity outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆BrN₃O₂Inferred from Name
Molecular Weight 272.06 g/mol Calculated
Appearance Expected to be a yellow or off-white solidAnalogy to similar compounds[4]
Solubility Soluble in Dichloromethane, Ethyl Acetate; Sparingly soluble in Hexane, EthanolInferred from purification protocols of analogs[4][5][6]
CAS Number Not readily available; similar structures exist[7][8]-

Core Purification Strategy: Orthogonal Methodologies

The most effective purification strategy often involves orthogonal methods that separate compounds based on different physical properties. For this compound, we will focus on:

  • Flash Column Chromatography: Separation based on differential adsorption (polarity).

  • Recrystallization: Separation based on differential solubility.

The choice between these methods depends on the impurity profile, the quantity of material, and the desired final purity. Often, chromatography is used for the primary purification from a crude reaction mixture, followed by recrystallization as a final polishing step.

Method 1: Flash Column Chromatography

This is the most powerful and widely applicable technique for purifying imidazo[1,2-a]pyridine derivatives from complex mixtures.[4][5][6] It is highly effective for removing unreacted starting materials, reagents, and side products.

Principle of Separation

Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (eluent). The crude mixture is applied to the top of the column. As the eluent flows through, compounds separate based on their affinity for the silica gel. Less polar compounds travel faster down the column, while more polar compounds are retained longer. The nitro group and the imidazopyridine core lend the target molecule moderate polarity.

Key Experimental Considerations (The Causality)
  • Stationary Phase Selection: Standard silica gel (230–400 mesh) is the default choice.[5][6] Expert Insight: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom that can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to significant peak tailing and poor separation.[9] To mitigate this, consider either:

    • Using neutralized or deactivated silica gel.

    • Adding a small amount (0.1-1%) of a competing base, like triethylamine, to the eluent system.[9] This blocks the acidic sites and improves peak shape.

  • Mobile Phase (Eluent) Optimization: The choice of eluent is critical for successful separation. This is determined empirically using Thin-Layer Chromatography (TLC).

    • Recommended Solvent Systems: Start with a binary mixture of a non-polar and a polar solvent. Common systems for this class of compounds are Hexane/Ethyl Acetate or Dichloromethane/Methanol.[4][5][6]

    • The Goal: The ideal eluent system should provide a retention factor (Rƒ) for the target compound between 0.2 and 0.4, with clear separation from all impurity spots on the TLC plate.[9] An Rƒ in this range ensures the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.

Workflow Diagram: Flash Chromatography

G Figure 1: Flash Chromatography Workflow cluster_prep Preparation cluster_exec Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent, Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute & Collect (Constant Flow) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evap 7. Solvent Evaporation (Rotary Evaporator) Combine->Evap Product Pure Compound Evap->Product

Caption: Workflow for purification via flash column chromatography.

Detailed Protocol: Flash Column Chromatography
  • Eluent Selection: a. Dissolve a small amount of the crude product in dichloromethane or ethyl acetate. b. Spot the solution on a TLC plate. c. Develop the plate using various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1). d. Identify the solvent system that gives the target compound an Rƒ value of approximately 0.2-0.4.[9]

  • Column Packing: a. Select a column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica:crude by weight). b. Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient). c. Carefully pour the slurry into the column, tapping gently to ensure even packing and avoid air bubbles.[10] d. Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, for less soluble compounds ("dry loading"), adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. c. Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Apply gentle positive pressure to maintain a steady flow rate. c. Collect fractions of equal volume in an array of test tubes.

  • Analysis and Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Method 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product, making it an ideal final purification step.[10] It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Principle of Separation

The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Impurities either remain undissolved (and can be filtered off) or are present in much lower concentrations and remain in solution upon cooling. As the solution cools slowly, the solubility of the target compound decreases, causing it to form highly ordered, pure crystals.

Key Experimental Considerations (The Causality)
  • Solvent Selection: This is the most critical parameter. The ideal solvent should:

    • Completely dissolve the compound when hot.

    • Provide very low solubility for the compound when cold.

    • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

    • Be chemically inert to the compound.

    • Be volatile enough to be easily removed from the crystals.

    • Suggested Solvents for Screening: Based on the compound's structure, good starting points for screening include ethanol, isopropanol, or an ethyl acetate/hexane solvent pair.[10] The use of a solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until turbidity appears) can also be highly effective.

Workflow Diagram: Recrystallization

G Figure 2: Recrystallization Workflow Dissolve 1. Dissolve Crude Solid (Minimum Hot Solvent) Filter 2. Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Cool 3. Slow Cooling (Promotes Crystal Growth) Dissolve->Cool Filter->Cool Optional Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash Crystals (Small amount of Cold Solvent) Isolate->Wash Dry 6. Dry Crystals (Vacuum Oven) Wash->Dry Product Pure Crystalline Product Dry->Product

Caption: Workflow for purification via recrystallization.

Detailed Protocol: Recrystallization
  • Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a small amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. c. Add solvent in small portions until a saturated solution is just achieved at the boiling point. Avoid adding excess solvent.

  • Hot Filtration (Optional): a. If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. b. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals. c. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of pure product.[10]

  • Isolation and Drying: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. c. Dry the crystals under vacuum to remove all traces of solvent.

Purity Assessment

After purification, the purity of the final product must be verified. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >98% by peak area). A reverse-phase C18 column with a methanol/water gradient is often a good starting point for analysis.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and reveals the presence of any structurally similar impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Method Comparison

Table 2: Comparison of Purification Techniques

ParameterFlash Column ChromatographyRecrystallization
Principle Adsorption (Polarity)Solubility
Typical Scale Milligrams to >100 gramsMilligrams to Kilograms
Resolution High (can separate closely related compounds)Variable (best for removing small amounts of impurities)
Advantages Widely applicable, high resolution, systematicHigh recovery, excellent for final polishing, scalable
Disadvantages Consumes significant solvent/silica, can be labor-intensive, potential for compound degradation on silica[9]Highly dependent on finding a suitable solvent, may have lower recovery if compound is somewhat soluble when cold

References

Application Notes & Protocols: Evaluating the Anticancer Potential of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine as a potential anticancer agent. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[1][2] This guide outlines detailed protocols for a suite of essential in vitro assays to characterize the cytotoxic and mechanistic properties of this specific compound. We will delve into the rationale behind each experimental step, data interpretation, and potential signaling pathways for investigation.

Introduction: The Scientific Rationale

The pursuit of novel, effective anticancer therapeutics is a cornerstone of modern biomedical research. The imidazo[1,2-a]pyridine core has emerged as a promising scaffold, with various derivatives exhibiting potent activity against a range of cancer cell lines.[3][4][5] These compounds have been shown to induce cancer cell death through multiple mechanisms, including the inhibition of critical survival signaling pathways like PI3K/AKT/mTOR, induction of apoptosis, and cell cycle arrest.[6][7][8]

The subject of this guide, this compound, combines this promising imidazo[1,2-a]pyridine core with a nitro group. Nitroimidazoles are a class of compounds known for their selective activity under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors.[9][10] This "bioreductive activation" makes them intriguing candidates for targeted cancer therapy.[11] The presence of the nitro moiety suggests a potential dual mechanism of action: direct cytotoxicity and hypoxia-targeted effects.

These application notes will provide a systematic approach to elucidating the anticancer profile of this compound, starting with an assessment of its cytotoxic effects and progressing to a deeper investigation of its molecular mechanisms of action.

Preliminary Steps: Compound Handling and Cell Line Selection

Before commencing any biological assays, it is crucial to properly handle the test compound and select appropriate cancer cell lines.

  • Compound Solubilization: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in a complete cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any solvent-induced effects.

  • Cell Line Selection: The choice of cancer cell lines is critical and should be guided by the research question. A panel of cell lines from different cancer types (e.g., breast, lung, colon, melanoma) is recommended to assess the breadth of the compound's activity.[1][3] For example, MCF-7 (breast carcinoma), A549 (non-small cell lung cancer), HT-29 (colon cancer), and A375 (melanoma) are commonly used.[3][4][12] It is also advisable to include a non-cancerous cell line (e.g., NIH/3T3 mouse embryonic fibroblasts) to evaluate potential cytotoxicity to normal cells.[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The first step in evaluating a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[13][14]

Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of viable cells.[15][17] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[18]

Protocol:

  • Cell Seeding: In a 96-well plate, seed cells at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).[19]

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[15][16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[15][18]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16][17]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of % cell viability versus compound concentration.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Viability & IC50

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/PI staining assay followed by flow cytometry is performed.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells.[21][22] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[20] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ value for a specified time (e.g., 24 or 48 hours). Include both untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).[22]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/ml).[20]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

Data Analysis:

The flow cytometry data will be displayed as a dot plot, which can be divided into four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells (often considered an artifact of cell handling)

An increase in the percentage of cells in the lower right and upper right quadrants in the treated samples compared to the control indicates that the compound induces apoptosis.

Workflow Diagram:

Apoptosis_Assay_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Compound harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS & Binding Buffer harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_reagents Add Annexin V-FITC & PI resuspend->add_reagents incubate Incubate 15 min (Dark) add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer flow_cytometry Analyze by Flow Cytometry add_buffer->flow_cytometry data_analysis data_analysis flow_cytometry->data_analysis Quantify Cell Populations PI3K_AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 8-Bromo-6-methyl-3-nitro- imidazo[1,2-a]pyridine Compound->PI3K Potential Inhibition Compound->AKT Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

Data Summary and Interpretation

To facilitate a clear comparison of results, all quantitative data should be summarized in tables.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)

Cell LineCancer TypeIC₅₀ (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma12.8
HT-29Colorectal Adenocarcinoma25.5
A375Malignant Melanoma9.7
NIH/3T3Normal Fibroblast> 100

Table 2: Hypothetical Cell Cycle Analysis Data (% of Cells in Each Phase)

Treatment% G0/G1% S% G2/M
Control55.425.119.5
Compound (10 µM)72.115.312.6

Interpretation:

The collective data from these assays will provide a comprehensive initial profile of this compound's anticancer activity. For instance, low micromolar IC₅₀ values against cancer cell lines with a significantly higher IC₅₀ for a normal cell line would indicate potent and selective cytotoxicity. An increase in the apoptotic cell population, coupled with a G0/G1 phase arrest and decreased phosphorylation of AKT, would strongly suggest that the compound acts by inducing apoptosis through the inhibition of the PI3K/AKT signaling pathway.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro evaluation of this compound. The protocols detailed herein will enable researchers to robustly assess its cytotoxicity, apoptotic induction, and impact on cell cycle progression. The Western blot analysis offers a gateway to understanding its molecular mechanism of action. Positive and compelling results from these assays would justify further investigation, including in vivo studies in animal models, to fully ascertain its therapeutic potential.

References

Application of Imidazo[1,2-a]pyridines in Tuberculosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Anti-Tubercular Drug Discovery

The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics with new mechanisms of action.[1][2] The imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of anti-tubercular agents.[1][2] These compounds have demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant Mtb strains.[3][4] This technical guide provides an in-depth overview of the application of imidazo[1,2-a]pyridines in tuberculosis research, focusing on their mechanism of action, key compounds, and detailed protocols for their evaluation.

Mechanism of Action: Targeting the Electron Transport Chain

The primary anti-tubercular target of the imidazo[1,2-a]pyridine class is the cytochrome bc1 complex, a critical component of the electron transport chain in Mtb. Specifically, these compounds inhibit the QcrB subunit of the ubiquinol-cytochrome c reductase, which disrupts the proton motive force and leads to a rapid depletion of adenosine triphosphate (ATP) synthesis, ultimately causing bacterial cell death.[5] This mechanism is distinct from that of many existing anti-tubercular drugs, making IPAs effective against strains resistant to conventional therapies.

A notable clinical candidate from this class, Q203 (Telacebec), has validated this target and is currently in clinical development.[5][6] The potent activity of Telacebec against MDR- and XDR-TB isolates underscores the therapeutic potential of targeting cellular respiration in Mtb.[5][6]

Mechanism_of_Action Figure 1: Mechanism of Action of Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB_subunit QcrB subunit of cytochrome bc1 complex Imidazo[1,2-a]pyridine->QcrB_subunit Inhibits Electron_Transport_Chain Electron Transport Chain QcrB_subunit->Electron_Transport_Chain Disrupts ATP_Synthesis ATP Synthesis Electron_Transport_Chain->ATP_Synthesis Blocks Bacterial_Cell_Death Bacterial Cell Death ATP_Synthesis->Bacterial_Cell_Death Leads to

Caption: Mechanism of Imidazo[1,2-a]pyridine Action.

Key Imidazo[1,2-a]pyridine Compounds and In Vitro Activity

A number of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their anti-tubercular activity. The following table summarizes the in vitro activity of selected compounds against M. tuberculosis H37Rv and their cytotoxicity against mammalian cell lines.

CompoundMtb H37Rv MIC (µM)MDR-TB Strain MIC (µM)Cytotoxicity IC50 (µM) (Cell Line)Reference
Q203 (Telacebec) 0.00270.003-0.0074 (various strains)>10 (various cell lines)[7]
Compound 1 0.027Not ReportedNot Reported[8]
Compound 2 6.25Not ReportedNot Reported[8]
Compound 3 0.78Not ReportedNot Reported[8]
Compound 4 <0.035Not ReportedNot Reported[8]
Compound 5 0.0625Not ReportedNot Reported[8]
IPA-6 0.05Not Reported>66 (HEK293)[8]
IPA-9 0.4Not Reported>66 (HEK293)[8]
IPS-1 0.4Not Reported>66 (HEK293)[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol describes a colorimetric method for determining the MIC of imidazo[1,2-a]pyridine compounds against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • 96-well flat-bottom sterile microplates

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Rifampicin)

  • Sterile deionized water

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

    • Adjust the turbidity of the culture with fresh 7H9 broth to match a 0.5 McFarland standard.

    • Prepare the final inoculum by diluting the adjusted culture 1:50 in 7H9 broth.

  • Plate Setup:

    • Add 200 µL of sterile deionized water to all perimeter wells of the 96-well plate to minimize evaporation.

    • Add 100 µL of 7H9 broth to all wells that will contain the test compounds.

    • Prepare serial two-fold dilutions of the test compounds directly in the plate. The final volume in each well should be 100 µL.

    • Include a positive control (Rifampicin) and a no-drug control (inoculum only).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.

    • Seal the plate with a breathable sealant and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plate for 24 hours.

    • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

MABA_Workflow Figure 2: MABA Workflow Prepare_Inoculum Prepare Mtb Inoculum Plate_Setup Set up 96-well Plate (Compound Dilutions) Prepare_Inoculum->Plate_Setup Inoculate Inoculate Plate Plate_Setup->Inoculate Incubate_7d Incubate at 37°C for 7 days Inoculate->Incubate_7d Add_Alamar_Blue Add Alamar Blue Incubate_7d->Add_Alamar_Blue Incubate_24h Incubate at 37°C for 24h Add_Alamar_Blue->Incubate_24h Read_Results Read Results (Blue = Inhibition, Pink = Growth) Incubate_24h->Read_Results

Caption: Workflow for MIC determination using MABA.

Protocol 2: Cytotoxicity Assessment using the MTT Assay in HepG2 Cells

This protocol outlines the procedure for evaluating the cytotoxicity of imidazo[1,2-a]pyridine compounds in the human liver carcinoma cell line, HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well flat-bottom sterile microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells and resuspend them in fresh medium.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in DMEM.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (DMSO) and a positive control.

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete solubilization.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Protocol 3: Target Validation through Generation of Resistant Mutants and Whole-Genome Sequencing

This protocol provides a framework for identifying the molecular target of a novel imidazo[1,2-a]pyridine compound.

Procedure:

  • Generation of Resistant Mutants:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Plate a high density of the bacterial culture (e.g., 10^8 - 10^9 CFU) onto Middlebrook 7H11 agar plates containing the imidazo[1,2-a]pyridine compound at a concentration 5-10 times its MIC.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Isolate individual colonies that appear on the drug-containing plates. These are the resistant mutants.

  • Confirmation of Resistance:

    • Culture the isolated mutants in 7H9 broth and determine their MIC for the test compound to confirm the resistance phenotype.

  • Whole-Genome Sequencing (WGS):

    • Extract genomic DNA from the resistant mutants and the wild-type parental strain.

    • Perform whole-genome sequencing on each sample.[10][11]

  • Data Analysis:

    • Align the sequencing reads of the resistant mutants to the reference genome of the wild-type strain.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are present in the resistant mutants but not in the wild-type strain.

    • Analyze the identified mutations to determine if they are located within genes known to be involved in drug resistance or in genes that could plausibly be the drug's target (e.g., genes encoding enzymes in a critical metabolic pathway).

    • If multiple independent resistant mutants have mutations in the same gene, it provides strong evidence that this gene is the target of the compound.

Target_Validation_Workflow Figure 3: Target Validation Workflow Generate_Mutants Generate Resistant Mutants on Drug-Containing Agar Confirm_Resistance Confirm Resistance (MIC Assay) Generate_Mutants->Confirm_Resistance WGS Whole-Genome Sequencing (Resistant vs. Wild-Type) Confirm_Resistance->WGS Data_Analysis Identify Mutations (SNPs, Indels) WGS->Data_Analysis Identify_Target Identify Potential Target Gene Data_Analysis->Identify_Target

Caption: Workflow for target validation of anti-tubercular compounds.

Conclusion and Future Perspectives

Imidazo[1,2-a]pyridines represent a significant advancement in the fight against tuberculosis. Their novel mechanism of action, potent activity against drug-resistant strains, and promising preclinical and clinical data highlight their potential as next-generation anti-tubercular drugs. The protocols and methodologies outlined in this guide provide a robust framework for researchers to evaluate and advance new compounds from this important chemical class. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and exploring their efficacy in combination therapies to shorten treatment durations and combat the emergence of resistance.

References

The Versatile Scaffold: Harnessing 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic heteroaromatic structure is present in numerous approved drugs, demonstrating its therapeutic versatility.[3] The specific scaffold, 8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, offers a unique combination of reactive sites, making it an exceptional starting point for the design and synthesis of novel drug candidates. The bromine atom at the 8-position is primed for carbon-carbon bond formation via cross-coupling reactions, while the nitro group at the 3-position can be either retained for its own biological activity or transformed into other functional groups. The methyl group at the 6-position provides an additional point for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of this promising scaffold.

I. Synthesis of the Core Scaffold: this compound

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on established chemical principles for the formation of the imidazo[1,2-a]pyridine core.

Materials:

  • 3-Bromo-5-methylpyridin-2-amine

  • β-nitrostyrene (or a suitable nitroalkene)

  • Copper(I) bromide (CuBr)

  • Dimethylformamide (DMF)

  • Air (as an oxidant)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask, add 3-bromo-5-methylpyridin-2-amine (1.0 eq), β-nitrostyrene (1.2 eq), and CuBr (0.1 eq).

  • Add DMF to the flask to dissolve the reactants.

  • Fit the flask with a reflux condenser open to the air.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot.

  • Spectroscopic Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the target molecule's structure.

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

II. Derivatization Strategies: Unlocking the Potential of the Scaffold

The true power of this compound lies in its potential for diversification. The bromo and nitro groups serve as versatile handles for introducing a wide array of substituents, enabling the exploration of vast chemical space.

A. C-C Bond Formation via Suzuki-Miyaura Cross-Coupling at the 8-Position

The bromine atom at the 8-position is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties.[2][6][7] This is a robust and widely used method for constructing biaryl systems, which are common motifs in bioactive molecules.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 8-aryl/heteroaryl-6-methyl-3-nitroimidazo[1,2-a]pyridine derivative.

Data Presentation:

EntryBoronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O92
3Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃DMF78

Note: The yields presented are representative and may vary based on specific reaction conditions and substrates.

Experimental Workflow:

Suzuki_Miyaura_Workflow Start Start: 8-Bromo Scaffold, Boronic Acid, Base, Catalyst Reaction Reaction Setup: Inert atmosphere, Degassed solvent, Heating Start->Reaction Combine reactants Monitoring Monitoring: TLC / LC-MS Reaction->Monitoring Stir at elevated temperature Workup Aqueous Workup: Extraction with organic solvent Monitoring->Workup Upon completion Purification Purification: Column Chromatography Workup->Purification Product Final Product: 8-Aryl/Heteroaryl Derivative Purification->Product Derivatization_Pathways Scaffold This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Scaffold->Suzuki SNAr Nucleophilic Aromatic Substitution (Amines, Thiols, etc.) Scaffold->SNAr Reduction Reduction of Nitro Group Scaffold->Reduction Product_Suzuki 8-Aryl/Heteroaryl Derivatives Suzuki->Product_Suzuki Product_SNAr 3-Substituted Derivatives SNAr->Product_SNAr Product_Amino 3-Amino Derivative Reduction->Product_Amino Further_Derivatization Further Derivatization (Amidation, Sulfonylation, etc.) Product_Amino->Further_Derivatization

References

Protocol for evaluating the in vitro cytotoxicity of imidazopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the in vitro evaluation of imidazopyridine compounds, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing cytotoxicity. Imidazopyridines are a versatile class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. Several drugs incorporating the imidazo[1,2-a]pyridine scaffold are already in clinical use for conditions like insomnia (Zolpidem) and anxiety (Alpidem).[1] More recently, this scaffold has gained significant attention for its potential as an anticancer agent, often acting through the inhibition of critical survival kinases and signaling pathways like PI3K/Akt/mTOR.[2][3]

Given their potent biological effects, rigorous evaluation of the cytotoxic potential of novel imidazopyridine derivatives is a critical step in the drug discovery pipeline. This guide details a multi-assay strategy, beginning with a primary assessment of metabolic activity, followed by a confirmatory assay for membrane integrity, and culminating in a mechanistic assay to elucidate the mode of cell death.

The Foundation: Selecting an Appropriate Cellular Model

The choice of cell line is paramount and should be guided by the intended therapeutic application of the compound. An IC50 value, the concentration of a compound required to inhibit a biological process by 50%, is highly dependent on the experimental setup, including the cell type used.[4] Biological differences in gene expression, metabolic pathways, and proliferation rates can significantly alter a cell's sensitivity to a compound.[4]

  • For Anticancer Screening: A panel of cancer cell lines is recommended. Common choices include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer), and HT-29 (colon cancer), all of which have been used in published studies on imidazopyridine cytotoxicity.[5][6][7]

  • For Neurotoxicity Assessment: Given that some imidazopyridines target the central nervous system, human neuroblastoma cell lines such as SH-SY5Y are excellent models.[8][9] These cells can be differentiated into a more mature neuron-like phenotype, providing a more relevant system for studying neurotoxic effects.[8][10]

Crucial Considerations for Cell Culture:

  • Cell Health: Always use cells that are in the logarithmic growth phase.[11]

  • Passage Number: Use low-passage cells to avoid genetic drift and changes in antigen expression or drug sensitivity.[12]

  • Contamination: Regularly test for mycoplasma contamination, which can significantly alter cellular responses and lead to unreliable data.[12]

A Multi-Pronged Approach to Cytotoxicity Assessment

Relying on a single assay can be misleading. Therefore, a multi-assay approach is recommended to build a comprehensive cytotoxicity profile. We will first assess metabolic viability using the MTT assay, followed by a measurement of cell membrane integrity via the LDH release assay.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) B 2. Incubation (Allow cells to attach) A->B C 3. Compound Addition (Serial Dilutions) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E1 5a. MTT Assay (Metabolic Activity) D->E1 E2 5b. LDH Assay (Membrane Integrity) D->E2 E3 5c. Caspase Assay (Apoptosis) D->E3 F 6. Absorbance/ Fluorescence Reading E1->F E2->F E3->F G 7. Data Normalization (% Viability / Cytotoxicity) F->G H 8. IC50 Calculation (Dose-Response Curve) G->H G compound Imidazopyridine Compound stress Intracellular Stress (e.g., DNA Damage) compound->stress bcl2 Bcl-2 (Anti-apoptotic) Inhibited stress->bcl2 bax Bax/Bak (Pro-apoptotic) Activated stress->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Active Caspase-9 apoptosome->cas9 Activation pro_cas9 Pro-Caspase-9 pro_cas9->apoptosome Recruitment cas37 Active Caspase-3/7 (Executioner) cas9->cas37 pro_cas37 Pro-Caspase-3/7 pro_cas37->cas9 parp PARP Cleavage cas37->parp blebbing Membrane Blebbing cas37->blebbing apoptosis Apoptosis parp->apoptosis blebbing->apoptosis

References

Experimental setup for assessing the antiviral activity of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Setup for Assessing the Antiviral Activity of Imidazo[1,2-a]pyridines

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Framework for Antiviral Evaluation

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including notable antiviral properties.[1][2] Compounds from this class have shown potent activity against various viruses, such as human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and herpes simplex viruses (HSV).[3][4][5] The development of novel antiviral agents requires a robust and systematic screening process to identify and characterize promising lead compounds.

This guide provides a comprehensive, field-proven experimental framework for assessing the antiviral efficacy of novel imidazo[1,2-a]pyridine derivatives. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The workflow is designed to logically progress from initial toxicity profiling to primary efficacy screening and finally to preliminary mechanism of action studies, enabling researchers to make data-driven decisions in the drug discovery pipeline.

Core Principle: The Antiviral Screening Cascade

A successful antiviral screening campaign is not a single experiment but a multi-stage process. The primary objective is to identify compounds that selectively inhibit viral replication at non-toxic concentrations. This is quantified by the Selectivity Index (SI) , the ratio of the compound's cytotoxicity to its antiviral activity. A higher SI value indicates a more promising therapeutic window.

The experimental cascade presented here is designed to efficiently funnel a library of candidate compounds toward promising leads.

Antiviral_Screening_Workflow cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Mechanistic Insight A Cytotoxicity Assessment (e.g., MTT or LDH Assay) B Determine 50% Cytotoxic Concentration (CC50) A->B Establishes safe concentration range C Primary Antiviral Assays (CPE Inhibition / Plaque Reduction) B->C Proceed with non-toxic concentrations D Determine 50% Effective Concentration (EC50) C->D Quantifies antiviral potency E Mechanism of Action Studies (e.g., Time-of-Addition Assay) D->E For potent hits (High SI) Output Lead Candidate Profile (CC50, EC50, SI, MoA) F Identify Viral Lifecycle Stage (Entry, Replication, Egress) E->F Pinpoints target of inhibition F->Output

Caption: The Antiviral Screening Cascade.

Section 1: Preliminary Assays - Cytotoxicity Assessment

Expertise & Causality: Before assessing antiviral activity, it is imperative to determine the cytotoxicity of the test compounds.[6][7] An apparent reduction in viral load could be a false positive resulting from compound-induced host cell death rather than specific antiviral action. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[8][9]

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the concentration of the imidazo[1,2-a]pyridine compound that reduces the viability of the host cell line by 50% (CC50).

Materials:

  • Host cell line appropriate for the target virus (e.g., Vero, A549, MRC-5 cells)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds (imidazo[1,2-a]pyridines) dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will achieve ~80-90% confluency after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.

  • Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cell control" wells treated with medium containing the same percentage of DMSO but no compound.

  • Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the cell control wells (100% viability).

    • Plot the percentage of viability against the compound concentration (log scale).

    • Use non-linear regression analysis to determine the CC50 value.

Section 2: Primary Antiviral Efficacy Assays

Once the non-toxic concentration range is established, the compounds can be screened for their ability to inhibit viral replication.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

Expertise & Causality: This assay is a rapid and effective method for high-throughput screening.[11] It relies on the visible changes (cytopathic effects) that a virus induces in host cells, such as rounding, detachment, and lysis.[12] An effective antiviral compound will protect the cells from these effects. The endpoint is often determined by staining the remaining viable cells with crystal violet.[13]

Materials:

  • Materials from Protocol 1

  • High-titer virus stock

  • Crystal Violet solution (0.5% in 20% methanol)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of the test compounds in culture medium at concentrations well below their CC50 values.

    • Remove the growth medium from the cells.

    • Add 50 µL of medium containing the test compound dilutions.

    • Add 50 µL of virus suspension diluted to a multiplicity of infection (MOI) that causes 90-100% CPE in 48-72 hours.

  • Controls (Critical for Self-Validation):

    • Cell Control: Cells + medium (no virus, no compound). Should show 100% viability.

    • Virus Control: Cells + virus (no compound). Should show 0-10% viability.

    • Positive Control: Cells + virus + known antiviral drug (e.g., Acyclovir for HSV).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ until the virus control wells show complete CPE (typically 48-72 hours).

  • Staining:

    • Gently wash the plate with PBS to remove dead cells.

    • Fix the remaining cells with 100 µL of 10% formalin for 20 minutes.

    • Remove the formalin and stain the cells with 100 µL of Crystal Violet solution for 15-20 minutes.[10]

    • Wash the plate thoroughly with water to remove excess stain and let it air dry.

  • Quantification:

    • Visually inspect the wells for protection against CPE.

    • For quantitative results, elute the stain by adding 100 µL of methanol to each well and read the absorbance at 595 nm.

  • Data Analysis: Calculate the percentage of CPE inhibition for each concentration and use non-linear regression to determine the 50% effective concentration (EC50).

Protocol 3: Plaque Reduction Assay

Expertise & Causality: This is the gold standard method for quantifying the infectivity of lytic viruses and evaluating antiviral efficacy.[10] A "plaque" is a clear zone in the cell monolayer formed by viral lysis of infected cells. The assay measures the ability of a compound to reduce the number of these plaques. A semi-solid overlay (e.g., agarose or methylcellulose) is used to restrict the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious virus particle.[14]

Plaque_Reduction_Workflow A 1. Seed Cells (e.g., Vero) in 6-well plate. Incubate to 95-100% confluency. B 2. Infect Monolayer with diluted virus (~100 PFU/well). Adsorb for 1 hour. A->B C 3. Aspirate Inoculum Wash with PBS. B->C D 4. Add Overlay Medium containing serial dilutions of Imidazo[1,2-a]pyridine. C->D E 5. Incubate (3-7 days, depending on virus) for plaques to form. D->E F 6. Fix and Stain (e.g., with Crystal Violet) to visualize plaques. E->F G 7. Count Plaques Calculate % inhibition vs. virus control. F->G

Caption: Workflow for the Plaque Reduction Assay.

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Wash the monolayer with PBS. Inoculate the cells with a virus dilution calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Treatment and Overlay: During the adsorption period, prepare a 2X overlay medium containing the test compound dilutions. Mix this 1:1 with a sterile 1-2% solution of low-melting-point agarose or methylcellulose.

  • Application: After adsorption, aspirate the virus inoculum. Gently add 2 mL (for 6-well plates) of the compound-containing overlay medium to each well.[10]

  • Incubation: Let the overlay solidify at room temperature, then incubate the plates at 37°C with 5% CO₂ for the time required for plaques to develop (3-10 days, virus-dependent).

  • Plaque Visualization: Fix the cells with 10% formalin. Carefully remove the solid overlay (if using agarose) and stain the monolayer with Crystal Violet solution.[10]

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction compared to the virus control (no compound).

    • Plot the percentage of reduction against compound concentration (log scale) and determine the EC50 value using non-linear regression.

Section 3: Quantitative Assessment of Viral Replication by qRT-PCR

Expertise & Causality: While CPE and plaque assays measure the biological consequences of infection, quantitative real-time PCR (qPCR) directly measures the amount of viral nucleic acid, providing a highly sensitive and precise quantification of viral replication.[15][] This method is particularly useful for non-lytic viruses or for confirming results from other assays. For RNA viruses, a reverse transcription step is included (qRT-PCR).[17]

Protocol 4: Viral Load Quantification by qRT-PCR

Procedure:

  • Setup: Perform a cell-based antiviral assay as described in Protocol 2, but in a 24- or 48-well plate format. Include all necessary controls.

  • Harvesting: At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells and/or supernatant.

  • Nucleic Acid Extraction: Extract total RNA or DNA from the samples using a commercial viral nucleic acid extraction kit according to the manufacturer's protocol.

  • qRT-PCR/qPCR:

    • Perform one-step qRT-PCR (for RNA viruses) or qPCR (for DNA viruses) using primers and probes specific to a conserved viral gene.[17]

    • Use a standardized amount of extracted nucleic acid for each reaction.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each sample.

    • Calculate the reduction in viral RNA/DNA levels in treated samples compared to the virus control using the ΔΔCt method or by referencing a standard curve of known viral copy numbers.

    • Plot the percentage of inhibition against compound concentration to determine the EC50.

Section 4: Elucidating the Mechanism of Action (MoA)

Expertise & Causality: Identifying a compound's specific target in the viral lifecycle is a critical step in its development.[18][19] The Time-of-Addition (ToA) assay is an elegant cell-based method that helps distinguish between inhibitors of early-stage (e.g., entry), middle-stage (e.g., replication), or late-stage (e.g., assembly/egress) events.[20] The principle is to add the compound at different times relative to the initial viral infection and observe when it loses its inhibitory effect.[19]

Protocol 5: Time-of-Addition (ToA) Assay

Time_of_Addition cluster_0 cluster_1 A Infection (t=0h) B Entry (0-2h) C Replication (2-8h) D Assembly/Egress (>8h) E Entry Inhibitor (e.g., Fusion Blocker) Loses effect if added after ~2h F Replication Inhibitor (e.g., Polymerase Blocker) Loses effect if added after ~8h G Late-Stage Inhibitor (e.g., Protease Blocker) Maintains effect even when added late TimePoints t=-2h  t=0h  t=2h  t=4h  t=6h  t=8h ...

Caption: Principle of the Time-of-Addition Assay.

Procedure:

  • Synchronized Infection: Seed cells in a multi-well plate. Chill the plates on ice, then add a high MOI of virus to all wells simultaneously to synchronize the infection. Incubate at 4°C for 1 hour to allow attachment but not entry. This is time zero (t=0).

  • Initiate Entry: Wash the cells with cold PBS to remove unbound virus, add pre-warmed medium, and transfer the plates to a 37°C incubator.

  • Staggered Compound Addition: Add a single, high concentration (e.g., 5-10x EC50) of the test compound to different sets of wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).

  • Controls: Include known inhibitors for different stages of the viral lifecycle as controls (e.g., an entry inhibitor, a polymerase inhibitor).

  • Harvest and Quantify: After a single replication cycle is complete (e.g., 24 hours), harvest the supernatant or cell lysate. Quantify the viral yield using a plaque assay (Protocol 3) or qRT-PCR (Protocol 4).

  • Data Analysis: Plot the viral yield (or % inhibition) as a function of the time of compound addition. The point at which the compound loses its inhibitory activity indicates that its target step in the viral lifecycle has already been completed.

Data Summary and Interpretation

The ultimate goal is to integrate the data from these assays to build a comprehensive profile of each imidazo[1,2-a]pyridine derivative.

ParameterAssay UsedDescriptionImportance
CC50 MTT Assay50% Cytotoxic ConcentrationMeasures compound toxicity. A high value is desirable.
EC50 Plaque Reduction / CPE / qPCR50% Effective ConcentrationMeasures compound potency. A low value is desirable.
SI Calculated (CC50 / EC50)Selectivity IndexCrucial metric. Measures the therapeutic window. An SI > 10 is generally considered a good starting point for a hit compound.
MoA Time-of-Addition AssayMechanism of ActionIdentifies the stage of the viral lifecycle inhibited by the compound.

References

Application Notes and Protocols for the C3-Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C3-Functionalized Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This privileged heterocyclic system is the central pharmacophore in several marketed drugs, including the anxiolytics Alpidem and Saripidem, and the hypnotic agent Zolpidem.[1][4] The broad spectrum of pharmacological activities associated with these derivatives—spanning anticancer, anti-inflammatory, antiviral, and antibacterial properties—stems from the versatile and tunable nature of the imidazo[1,2-a]pyridine core.[1][2][4]

Functionalization of this scaffold is key to modulating its physicochemical properties and biological activity. Among the various positions on the bicyclic ring system, the C3 position is of paramount strategic importance. Due to the electronic distribution within the ring, the C3 carbon is notably electron-rich and nucleophilic, making it the most favorable site for electrophilic substitution.[4][5] This inherent reactivity has spurred the development of a vast array of synthetic methodologies aimed at introducing diverse functional groups at this specific locus, thereby enabling the exploration of new chemical space and the optimization of lead compounds in drug discovery.[2][4]

This comprehensive guide provides detailed application notes and validated protocols for the most critical C3-functionalization reactions of the imidazo[1,2-a]pyridine core. We will delve into the mechanistic underpinnings of these transformations, offering not just procedural steps but also the scientific rationale behind them. The protocols presented herein are designed to be robust and reproducible, empowering researchers to confidently synthesize novel C3-substituted imidazo[1,2-a]pyridines for their specific research and development endeavors.

I. C3-Halogenation: Gateway to Further Derivatization

The introduction of a halogen atom at the C3 position serves as a versatile synthetic handle, enabling subsequent cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds. Direct halogenation is typically achieved through electrophilic substitution using common halogenating agents.

Protocol 1: Direct C3-Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general and efficient method for the regioselective bromination of the imidazo[1,2-a]pyridine core at the C3 position.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and solid source of electrophilic bromine, making it easier to handle than liquid bromine. It allows for a controlled reaction, minimizing over-bromination and side product formation.

  • Acetonitrile (CH₃CN) as Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the imidazo[1,2-a]pyridine substrate and NBS. Its inert nature under these reaction conditions prevents it from participating in the reaction.

  • Room Temperature: The high nucleophilicity of the C3 position allows the reaction to proceed efficiently at ambient temperature, avoiding the need for heating which could lead to decomposition or side reactions.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve Imidazo[1,2-a]pyridine in Acetonitrile add_nbs Add NBS portion-wise start->add_nbs Stir at RT stir Stir at Room Temperature (1-3 hours) add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify

Caption: Workflow for C3-Bromination of Imidazo[1,2-a]pyridine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the starting imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.1 mmol, 1.1 equiv) portion-wise at room temperature with stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-bromo-imidazo[1,2-a]pyridine.

II. C3-Arylation: Building Biaryl Scaffolds

The direct C-H arylation at the C3 position is a powerful tool for constructing complex molecules with potential applications in materials science and as kinase inhibitors.[4] Copper-catalyzed methods are particularly noteworthy for their efficiency and applicability to a range of aryl halides.[6]

Protocol 2: Copper(I)-Catalyzed Direct C3-Arylation with Aryl Iodides

This protocol outlines a copper(I)-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines with aryl iodides.[6]

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): CuI is an effective and relatively inexpensive catalyst for C-H arylation reactions.

  • 1,10-Phenanthroline as Ligand: This bidentate nitrogen ligand coordinates to the copper center, stabilizing the catalytic species and promoting the desired reactivity.

  • Cesium Carbonate (Cs₂CO₃) as Base: The base is crucial for the deprotonation step in the catalytic cycle, facilitating the C-H activation. Cesium carbonate is often found to be superior to other bases in these types of couplings.

  • Toluene as Solvent: Toluene is a high-boiling, non-polar solvent suitable for the elevated temperatures required for this cross-coupling reaction.

Proposed Catalytic Cycle Diagram:

G Cu(I)L Cu(I)L Int_A L-Cu(III)(Aryl)(I) Cu(I)L->Int_A Oxidative Addition Aryl-I Aryl-I Aryl-I->Int_A Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Int_B L-Cu(III)(Aryl)(Imidazopyridinyl) Imidazo[1,2-a]pyridine->Int_B Product Product Int_A->Int_B C-H Activation (Base-assisted) Int_B->Cu(I)L Int_B->Product Reductive Elimination

Caption: Simplified Catalytic Cycle for Cu-Catalyzed C3-Arylation.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 1.2 equiv), copper(I) iodide (CuI) (0.05 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 20 mol%), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C in an oil bath for 12-24 hours.

  • Cooling and Filtration: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Work-up and Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.

III. C3-Acylation and Formylation: Introducing Carbonyl Functionality

The introduction of a carbonyl group at the C3 position opens avenues for a wide range of further transformations. Formylation, the introduction of an aldehyde group, is particularly valuable.

Protocol 3: Copper-Catalyzed C3-Formylation using DMSO as a C1 Source

This protocol describes an efficient copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines where dimethyl sulfoxide (DMSO) serves as both the solvent and the formylating agent, with molecular oxygen as the environmentally benign oxidant.[7][8][9]

Causality Behind Experimental Choices:

  • Copper(II) Bromide (CuBr₂): An effective catalyst for this oxidative C-H functionalization.

  • DMSO as Reagent and Solvent: DMSO is a widely available and inexpensive reagent that can be activated to serve as a source for the formyl group.

  • Molecular Oxygen (O₂): Using O₂ from the air as the terminal oxidant makes this a green and sustainable protocol.

  • Elevated Temperature: The reaction requires thermal energy to promote the C-H activation and the subsequent steps of the catalytic cycle.

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vial, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv) and copper(II) bromide (CuBr₂) (0.05 mmol, 10 mol%).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (2.0 mL).

  • Reaction Conditions: Stir the mixture in a vessel open to the air (or under an O₂ balloon) and heat to 120 °C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the 3-formyl-imidazo[1,2-a]pyridine.

IV. C3-Alkylation: Expanding the Molecular Framework

C3-alkylation reactions are fundamental for building molecular complexity and are crucial in the synthesis of many pharmaceutical agents, including Zolpidem.[10][11][12][13][14] Multicomponent reactions (MCRs) have emerged as highly efficient strategies for this purpose.[4][15]

Protocol 4: Catalyst-Free, Three-Component Aza-Friedel-Crafts Reaction for C3-Alkylation

This protocol details a metal-free, three-component reaction for the C3-alkylation of imidazo[1,2-a]pyridines with aldehydes and amines, proceeding via an aza-Friedel-Crafts mechanism.[3][16]

Causality Behind Experimental Choices:

  • Lewis Acid Catalyst [e.g., Y(OTf)₃]: While some variations are catalyst-free, Lewis acids like Ytterbium or Yttrium triflate can effectively catalyze the reaction by activating the aldehyde towards nucleophilic attack by the amine to form an iminium ion intermediate.[3][16]

  • Three-Component System: This approach offers high atom economy and operational simplicity by combining three starting materials in a single step to generate a complex product.

  • Elevated Temperature: Heating is typically required to drive the formation of the iminium ion and the subsequent nucleophilic attack by the imidazo[1,2-a]pyridine.

Reaction Mechanism Overview:

G cluster_iminium Iminium Ion Formation cluster_attack Nucleophilic Attack cluster_product Product Formation reactants Aldehyde + Amine iminium Iminium Ion Intermediate reactants->iminium Lewis Acid (cat.) -H₂O adduct Covalent Adduct iminium->adduct Aza-Friedel-Crafts IP Imidazo[1,2-a]pyridine (C3 Nucleophile) IP->adduct product C3-Alkylated Product adduct->product Proton Elimination

Caption: Mechanism of the Aza-Friedel-Crafts C3-Alkylation.

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube, combine the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), the aldehyde (0.3 mmol, 1.5 equiv), the amine (0.4 mmol, 2.0 equiv), and Y(OTf)₃ (10 mol%) in toluene (1.0 mL).[3]

  • Reaction: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Cooling and Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired C3-alkylated imidazo[1,2-a]pyridine.

Data Summary Table

Reaction TypeKey ReagentsCatalystConditionsTypical YieldsReference
C3-Bromination N-Bromosuccinimide (NBS)NoneCH₃CN, Room TempGood to Excellent[General Knowledge]
C3-Arylation Aryl Iodide, Cs₂CO₃CuI / 1,10-PhenanthrolineToluene, 110 °CModerate to Good[6]
C3-Formylation DMSOCuBr₂DMSO, 120 °C, O₂ (air)Good[7][8][9]
C3-Alkylation Aldehyde, AmineY(OTf)₃ (optional)Toluene, 110 °CModerate to Good[3][16]

Conclusion and Future Outlook

The C3-functionalization of the imidazo[1,2-a]pyridine core is a well-established yet continuously evolving field. The protocols detailed in this guide represent robust and widely applicable methods for introducing key functional groups at this strategic position. While traditional methods remain valuable, recent advances in photoredox catalysis and electrochemical synthesis are opening new frontiers, offering milder and more sustainable alternatives.[1][17] As the demand for novel and diverse molecular architectures grows, particularly in drug discovery, the development of innovative C-H functionalization strategies for the imidazo[1,2-a]pyridine scaffold will undoubtedly remain an area of intense research focus.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] However, its multi-step synthesis, particularly the nitration of the electron-rich heterocyclic system, presents unique challenges that can lead to variable yields and purification difficulties.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, step-by-step protocol to help you consistently achieve higher yields and purity.

Section 1: Synthesis Overview and Key Challenges

The synthesis of this compound is typically achieved via a two-step process starting from 3-bromo-5-methylpyridin-2-amine.

  • Step 1: Cyclocondensation. Formation of the imidazo[1,2-a]pyridine ring system through the reaction of the aminopyridine with an α-halocarbonyl compound. This is a variation of the classic Tschitschibabin reaction.[3]

  • Step 2: Electrophilic Nitration. Introduction of a nitro group at the C3 position, which is the most electronically favorable site for electrophilic attack on the imidazo[1,2-a]pyridine core.

While seemingly straightforward, success hinges on precise control over reaction conditions. The primary challenges users encounter are:

  • Incomplete cyclization leading to low yields of the intermediate.

  • Poor regioselectivity or over-reaction during nitration.

  • Product degradation due to the harsh, exothermic conditions of the nitration step.

  • Difficulties in purifying the final product from reaction byproducts.

Experimental Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Nitration A 3-Bromo-5-methylpyridin-2-amine + 1,3-Dichloroacetone B 8-Bromo-6-methyl-2-(chloromethyl)imidazo[1,2-a]pyridine A->B Reflux in Ethanol C Intermediate from Step 1 D This compound (Final Product) C->D HNO₃ / H₂SO₄ Strict Temp. Control (0 °C -> RT)

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low yield or incomplete reaction in Step 1 (Cyclocondensation)

  • Q: My TLC analysis shows significant unreacted 3-bromo-5-methylpyridin-2-amine after refluxing for the recommended time. What's causing the low conversion?

    A: This is a frequent issue that can typically be traced to one of four factors:

    • Reagent Quality: The α-halocarbonyl reagent (e.g., 1,3-dichloroacetone) can degrade upon storage. Ensure you are using a fresh or properly stored bottle. The aminopyridine starting material should also be pure.

    • Stoichiometry: While a 1:1.1 ratio of aminopyridine to the carbonyl reagent is common, a slight excess of the more volatile or less stable reagent might be necessary.[4] We recommend a precise 1.1 equivalent of the dichloroacetone.

    • Reaction Time: While literature may suggest specific times (e.g., 96 hours[4]), reaction progress should always be the primary indicator. Monitor the reaction using a suitable TLC system (e.g., 50% Ethyl Acetate in Hexane). Continue reflux until the aminopyridine spot has been consumed.

    • Solvent Purity: Ensure you are using anhydrous ethanol. The presence of water can interfere with the reaction mechanism.

Issue 2: Catastrophic failure in Step 2 (Nitration) - low yield, decomposition, or complex mixture

  • Q: When I add my intermediate to the nitrating mixture, the solution turns dark brown/black, and I recover very little or no desired product. What went wrong?

    A: This outcome is almost always due to a loss of temperature control. The nitration of an activated heterocyclic system is a highly exothermic process.

    • The Causality: The role of concentrated sulfuric acid is to protonate nitric acid, generating the potent electrophile, the nitronium ion (NO₂⁺). This process, and the subsequent reaction with your substrate, releases a significant amount of heat. Without strict cooling, the localized temperature can skyrocket, leading to rapid degradation of the sensitive imidazopyridine ring and oxidative side reactions, resulting in the formation of intractable tar.[4]

    • The Solution:

      • Pre-cool Everything: Cool both the solution of your substrate in sulfuric acid and the flask for the final reaction mixture in an ice-water bath to 0 °C before any addition.

      • Slow, Dropwise Addition: Add the nitric acid very slowly (drop-by-drop) to the sulfuric acid solution of your substrate. Use an addition funnel for better control.

      • Maintain Temperature: Ensure the internal temperature of the reaction mixture never exceeds 5 °C during the addition. After the addition is complete, allow the reaction to stir at 0 °C for a period before letting it slowly warm to room temperature.

Troubleshooting Workflow: Nitration Step

G start Low Yield in Nitration Step? temp_control Was temperature kept below 5°C during HNO₃ addition? start->temp_control reagent_quality Are H₂SO₄ and HNO₃ concentrated and fresh? temp_control->reagent_quality Yes sol_temp Solution: Pre-cool all reagents. Add HNO₃ dropwise at 0°C. Monitor internal temperature. temp_control->sol_temp No workup Was the reaction quenched by pouring onto a large volume of ice? reagent_quality->workup Yes sol_reagent Solution: Use fresh, high-purity concentrated acids. Avoid aged or discolored reagents. reagent_quality->sol_reagent No sol_workup Solution: Ensure rapid quenching on a large ice-water slurry to precipitate the product and dilute the acid. workup->sol_workup No end Re-run with optimized protocol workup->end Yes sol_temp->end sol_reagent->end sol_workup->end

Caption: Decision tree for troubleshooting the nitration step.

Issue 3: Multiple products and purification difficulties

  • Q: My final crude product shows two major spots on TLC that are very close together. How can I separate them and what is the likely impurity?

    A: The most probable byproduct is an isomeric product. While the C3 position is kinetically favored, under certain conditions (e.g., slightly elevated temperature, prolonged reaction time), you may see trace amounts of dinitrated products or nitration at other positions.

    • Purification Strategy: Effective separation requires careful column chromatography on silica gel.

      • Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding ethyl acetate or methanol.[4]

      • TLC Analysis: Use a dilute solution of your crude material to find an eluent system that gives good separation (ΔRf > 0.2) between the spots on your TLC plate before running the column.

      • Column Packing: Ensure your silica gel column is packed properly without air bubbles to maximize resolution.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the ideal starting material for this synthesis?

    • The most direct precursor is 3-bromo-5-methylpyridin-2-amine . The purity of this starting material is crucial for the success of the first step.

  • Q2: Can I use a different nitrating agent, like potassium nitrate in sulfuric acid?

    • Yes, other nitrating systems can be used. However, the classical fuming HNO₃ in concentrated H₂SO₄ is well-documented and reliable for this class of compounds, provided temperature is controlled.[4] Any alternative system would require re-optimization of the reaction conditions.

  • Q3: Why is the work-up performed by pouring the reaction mixture onto ice?

    • This serves two critical purposes. First, it rapidly quenches the reaction by diluting the acid and reducing the temperature. Second, the 3-nitro product is typically a solid that is poorly soluble in cold, aqueous acidic solutions, causing it to precipitate out, which is the first step in its isolation.[4]

  • Q4: What are the primary safety hazards I should be aware of?

    • Concentrated Acids: Nitric and sulfuric acids are highly corrosive. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

    • Exothermic Reaction: The nitration step can generate heat rapidly. Ensure your ice bath is robust and you have a plan for emergency cooling if the temperature begins to rise uncontrollably.

    • Reagents: Handle all chemicals according to their Safety Data Sheet (SDS).

Section 4: Optimized Experimental Protocol

This protocol is adapted from established procedures for similar 3-nitroimidazo[1,2-a]pyridine structures.[4][5]

Step 1: Synthesis of 8-Bromo-6-methyl-2-(chloromethyl)imidazo[1,2-a]pyridine

  • To a round-bottom flask equipped with a reflux condenser, add 3-bromo-5-methylpyridin-2-amine (1.0 eq).

  • Add anhydrous ethanol as the solvent (approx. 15 mL per 5g of aminopyridine).

  • Add 1,3-dichloroacetone (1.1 eq).

  • Stir the reaction mixture and heat to reflux.

  • Monitor the reaction progress by TLC until the starting aminopyridine is consumed.

  • Once complete, cool the mixture to room temperature and evaporate the solvent in vacuo.

  • Purify the resulting crude solid by column chromatography on silica gel, typically using dichloromethane or a hexane/ethyl acetate mixture as the eluent, to yield the intermediate as a solid.

Step 2: Synthesis of this compound

  • SAFETY FIRST: Perform this entire procedure in a chemical fume hood with appropriate PPE.

  • In a clean, dry round-bottom flask, add the intermediate from Step 1 (1.0 eq).

  • Place the flask in an ice-water bath and cool to 0 °C.

  • Slowly add concentrated sulfuric acid (approx. 10 mL per 2g of substrate) while stirring, ensuring the temperature does not rise above 10 °C. Continue stirring at 0 °C until all the solid has dissolved.

  • In a separate flask, prepare your nitrating agent. For this procedure, we will use concentrated nitric acid (65%).

  • While maintaining the substrate solution at 0 °C , add the concentrated nitric acid (6.0 eq) dropwise using an addition funnel. CRITICAL: The internal temperature must not exceed 5 °C. The addition may take 20-30 minutes.

  • After the addition is complete, stir the mixture at room temperature for 3 hours.

  • Prepare a large beaker with a substantial amount of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A precipitate should form.

  • Filter the resulting solid, wash it thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

  • Dry the solid in vacuo. If necessary, purify further by column chromatography on silica gel using dichloromethane as the eluent to obtain the final product.[4]

Section 5: Data Summary Table

ParameterStep 1: CyclocondensationStep 2: Nitration
Key Reagents 3-bromo-5-methylpyridin-2-amine, 1,3-dichloroacetoneIntermediate, Conc. H₂SO₄, Conc. HNO₃
Solvent EthanolConcentrated H₂SO₄
Temperature Reflux (~78 °C)0 °C to Room Temperature
Key Control Point Reaction Time (Monitor by TLC)Strict Temperature Control (<5 °C during addition)
Typical Yield 60-75%60-70%
Purification Silica Gel ChromatographyPrecipitation, followed by optional Silica Gel Chromatography

References

Technical Support Center: Nitration of 8-Bromo-6-methyl-imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 8-Bromo-6-methyl-imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction, with a focus on identifying and mitigating side reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.

Question 1: My reaction yield for the desired 8-Bromo-6-methyl-3-nitro-imidazo[1,2-a]pyridine is low. What are the potential causes and how can I improve it?

A low yield of the target product can stem from several factors, primarily the formation of side products or incomplete reaction. Let's break down the likely culprits and solutions.

Primary Cause: Competing Side Reactions

The imidazo[1,2-a]pyridine core is an electron-rich heterocycle, making it susceptible to various side reactions under strong electrophilic nitration conditions. The most probable side reactions include:

  • Over-nitration: Introduction of a second nitro group onto the ring system.

  • Oxidation: The electron-rich ring can be oxidized by nitric acid, especially at elevated temperatures, leading to decomposition and tar formation.

  • Alternative Regioisomers: While nitration is strongly favored at the C3 position, minor isomers with the nitro group at other positions may form.[1][2]

Troubleshooting Protocol:

  • Temperature Control: Maintain a low temperature (typically 0 to 5 °C) during the addition of the nitrating agent and throughout the reaction. This minimizes the energy available for competing, higher activation energy side reactions like oxidation and over-nitration.

  • Choice of Nitrating Agent: The combination of concentrated sulfuric acid and nitric acid is a very strong nitrating medium.[3][4] Consider using a milder nitrating agent. A well-regarded alternative is using potassium nitrate (KNO₃) in concentrated sulfuric acid. This often provides a more controlled reaction.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed to prevent the formation of di-nitro products.

  • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nitrating agent. A large excess will significantly increase the likelihood of side reactions.

Question 2: I'm observing an unexpected peak in my LC-MS/NMR analysis. What could it be?

Identifying unknown peaks is crucial for optimizing your reaction. Based on the reactivity of the 8-Bromo-6-methyl-imidazo[1,2-a]pyridine scaffold, here are the most likely side products:

Potential Side Product Expected Mass Difference (from starting material) Key NMR Signature Clues
Di-nitro Product +90 Da (2 x NO₂)Absence of one aromatic proton signal compared to the mono-nitro product. Significant downfield shift of remaining aromatic protons.
C5-Nitro Isomer +45 Da (1 x NO₂)The proton at C5 is typically a singlet. Its disappearance and the appearance of a new downfield nitro-substituted aromatic signal would be indicative.
Oxidized Product (e.g., N-oxide) +16 Da (1 x O)Significant changes in the aromatic region of the NMR, with potential downfield shifts of protons adjacent to the newly formed N-oxide.
De-brominated Nitro Product -34 Da (-Br, +NO₂)Disappearance of the bromine isotopic pattern in the mass spectrum. Appearance of a new aromatic proton signal in the NMR in place of the C8-bromo position.

Analytical Workflow for Side Product Identification:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition of the side product. This is the most direct way to differentiate between the possibilities listed in the table.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Compare the spectrum of your product mixture to the starting material. The disappearance of a proton signal in the aromatic region, coupled with the appearance of new signals, can indicate the position of nitration.

    • ¹³C NMR: The carbon attached to the nitro group will experience a significant downfield shift.

    • 2D NMR (COSY, HMBC): These experiments can help establish the connectivity of the molecule and definitively determine the position of the nitro group.

Frequently Asked Questions (FAQs)

Why is nitration favored at the C3 position of the imidazo[1,2-a]pyridine ring?

Electrophilic substitution on the imidazo[1,2-a]pyridine ring predominantly occurs at the C3 position.[1][2] This regioselectivity is due to the electronic properties of the heterocyclic system. The nitrogen atom at position 4 acts as an electron-donating group, increasing the electron density of the five-membered imidazole ring. Resonance analysis of the Wheland intermediate formed upon electrophilic attack shows that the positive charge is better delocalized when the electrophile adds to the C3 position, leading to a more stable intermediate and a faster reaction rate at this site.

How do the bromo and methyl substituents on the pyridine ring influence the reaction?

The substituents on the pyridine ring modulate the overall reactivity and can influence the regioselectivity of the nitration.

  • 6-methyl group: This is an electron-donating group, which activates the pyridine ring towards electrophilic substitution.

  • 8-bromo group: This is a deactivating, ortho-para directing group. However, in the context of the fused imidazo[1,2-a]pyridine system, its electronic effect is less pronounced than the directing effect of the fused imidazole ring.

The primary directing influence remains the inherent reactivity of the C3 position. However, the activating methyl group can increase the overall electron density of the ring system, potentially making it more susceptible to oxidation if the reaction conditions are not carefully controlled.

What is a standard, reliable protocol for the nitration of 8-Bromo-6-methyl-imidazo[1,2-a]pyridine?

Here is a recommended starting protocol that prioritizes selectivity and yield:

Step-by-Step Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-Bromo-6-methyl-imidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C. Stir until fully dissolved.

  • Nitrating Agent Addition: In a separate flask, dissolve potassium nitrate (KNO₃) (1.1 eq) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the solution of the starting material at a rate that maintains the internal temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until the pH is approximately 7-8. The product may precipitate at this stage. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

Visualizing the Reaction Pathways

The following diagrams illustrate the primary reaction pathway and a common side reaction.

main_reaction cluster_reagents SM 8-Bromo-6-methyl- imidazo[1,2-a]pyridine TS1 Wheland Intermediate (Attack at C3) SM->TS1 + NO₂⁺ Pdt 8-Bromo-6-methyl-3-nitro- imidazo[1,2-a]pyridine (Desired Product) TS1->Pdt - H⁺ Reagents H₂SO₄, KNO₃ 0-5 °C

Caption: Main pathway for the nitration at the C3 position.

side_reaction cluster_conditions Pdt 8-Bromo-6-methyl-3-nitro- imidazo[1,2-a]pyridine TS2 Wheland Intermediate (Second Attack) Pdt->TS2 + NO₂⁺ SidePdt Di-nitro Product (Side Product) TS2->SidePdt - H⁺ HarshCond Excess NO₂⁺ High Temp.

Caption: Formation of a di-nitro side product under harsh conditions.

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful and efficient synthesis.

Overview of Imidazo[1,2-a]pyridine Synthesis

The construction of the imidazo[1,2-a]pyridine core is a well-established yet continuously evolving field in organic synthesis. The methodologies primarily revolve around the condensation of a 2-aminopyridine derivative with a variety of substrates.[1][2] Classical methods often involve the reaction with α-haloketones, a technique first reported by Tschitschibabin.[2][4] Modern approaches have expanded to include multi-component reactions (MCRs), transition-metal-catalyzed cross-couplings, and reactions involving substrates like aldehydes, ketones, alkynes, and nitroolefins.[1][4][5][6] The choice of synthetic route often depends on the desired substitution pattern on the final molecule.

This guide will delve into the practical aspects of these syntheses, focusing on common pitfalls and how to overcome them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: I am attempting a classical Tschitschibabin reaction between a 2-aminopyridine and an α-bromoketone, but I am getting very low yields or no desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Tschitschibabin synthesis of imidazo[1,2-a]pyridines are a common issue, often stemming from suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:

  • Causality and Explanation: The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration.[7] If any of these steps are inefficient, the overall yield will be poor.

  • Troubleshooting Steps:

    • Assess Reagent Quality: Ensure your 2-aminopyridine is pure and the α-haloketone has not degraded. α-Haloketones can be lachrymatory and unstable, so using freshly prepared or purified reagents is crucial.[7]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. While high-boiling solvents like DMF or ethanol are commonly used, consider a solvent screen to find the optimal medium for your specific substrates.[8] For instance, a catalyst-free version of this reaction can be performed at room temperature in DMF.[1]

    • Temperature Optimization: The original Tschitschibabin reaction often required high temperatures (150-200 °C) in a sealed tube, which can lead to side products.[2][4] Modern protocols often utilize milder conditions. Try running the reaction at a moderate temperature (e.g., 60-80 °C) first and then gradually increasing it if necessary.[4][9] Microwave-assisted synthesis can also be an effective way to reduce reaction times and improve yields.[7]

    • Role of a Base: The addition of a mild base, such as sodium bicarbonate or potassium carbonate, can facilitate the reaction under milder conditions and improve efficiency by neutralizing the HBr formed during the reaction.[2][8]

    • Catalyst Introduction: While the classical reaction is often catalyst-free, some variations benefit from a catalyst. For instance, neutral alumina has been shown to catalyze the synthesis at ambient temperature.[2]

Experimental Protocol: Optimization of a Tschitschibabin Reaction

  • To a solution of 2-aminopyridine (1.0 mmol) in DMF (5 mL), add the α-bromoketone (1.1 mmol) and K₂CO₃ (1.5 mmol).

  • Stir the reaction mixture at 60 °C and monitor the progress by TLC.

  • If no significant conversion is observed after 4-6 hours, incrementally increase the temperature by 10 °C intervals, up to 100 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

Issue 2: Poor Regioselectivity in Multi-Component Reactions (MCRs)

Question: I am using a three-component reaction (e.g., Groebke–Blackburn–Bienaymé reaction) to synthesize a 2,3-disubstituted imidazo[1,2-a]pyridine, but I am observing a mixture of regioisomers or undesired side products. How can I improve the regioselectivity?

Answer:

Multi-component reactions are powerful tools for building molecular complexity in a single step, but controlling regioselectivity can be a challenge. The Groebke–Blackburn–Bienaymé reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is a prime example.[1]

  • Causality and Explanation: The regioselectivity in these reactions is dictated by the sequence of bond formation. The initial condensation between the 2-aminopyridine and the aldehyde forms an imine, which is then attacked by the isocyanide. The subsequent intramolecular cyclization determines the final substitution pattern. Side reactions can occur if the isocyanide reacts with the aldehyde before the imine is formed, or if the cyclization is not completely selective.

  • Troubleshooting Steps:

    • Catalyst is Key: The choice of catalyst is critical for controlling the reaction pathway. While metal catalysts are often used, metal-free catalysts like perchloric acid or iodine can also be highly effective.[1][10] It is worth screening different catalysts to find one that promotes the desired regioselectivity for your specific substrates. For instance, iodine has been shown to be a cost-effective and eco-friendly catalyst for this transformation.[10][11]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. A solvent screen is highly recommended. Ethanol has been found to be an excellent solvent for iodine-catalyzed MCRs.[10]

    • Order of Addition: In some cases, the order in which the reagents are added can influence the outcome. Try pre-mixing the 2-aminopyridine and aldehyde to favor imine formation before adding the isocyanide and catalyst.

    • Temperature Control: Running the reaction at a lower temperature may favor the desired kinetic product over thermodynamic side products.

Data Presentation: Effect of Catalyst on a Three-Component Reaction

Catalyst (mol%)SolventTemperature (°C)Yield (%)Reference
CuI (10)TolueneRefluxHigh[12]
FeCl₃ (10)Dioxane80Moderate[4]
I₂ (5)EthanolRoom TempExcellent[10]
Sc(OTf)₃ (5)EucalyptolRoom Temp74[13]
Issue 3: Difficulty with C-H Functionalization for Further Derivatization

Question: I have successfully synthesized the imidazo[1,2-a]pyridine core, but I am struggling to perform site-selective C-H functionalization to introduce additional diversity. What are the best strategies for this?

Answer:

Site-selective C-H functionalization of the imidazo[1,2-a]pyridine scaffold is a highly sought-after transformation for generating libraries of analogues for drug discovery.

  • Causality and Explanation: The imidazo[1,2-a]pyridine ring system has several C-H bonds with different reactivities. The C3 position is generally the most nucleophilic and prone to electrophilic substitution. The C5 and C7 positions on the pyridine ring can also be functionalized, but often require more specific directing groups or reaction conditions.

  • Troubleshooting and Strategies:

    • Directing Groups: The use of a directing group can be a powerful strategy to achieve high regioselectivity. For example, a removable directing group at the N1 position can direct metallation and subsequent functionalization to a specific position.

    • Transition Metal Catalysis: Palladium and copper catalysts are widely used for C-H functionalization reactions, such as arylation, alkenylation, and alkynylation. The choice of ligand is often crucial for achieving high selectivity and yield.

    • Radical Reactions: Iminyl radical-mediated reactions can be used to introduce substituents at the C2 position.[1]

    • Reaction Condition Optimization: As with other reactions, a thorough optimization of the catalyst, ligand, solvent, temperature, and additives is necessary to achieve the desired outcome.

Visualization of Key Processes

Diagram 1: General Synthetic Strategies for Imidazo[1,2-a]pyridines

G cluster_start Starting Materials cluster_reaction Reaction Types 2-Aminopyridine 2-Aminopyridine Tschitschibabin Tschitschibabin 2-Aminopyridine->Tschitschibabin Multi-component Multi-component 2-Aminopyridine->Multi-component Metal-catalyzed Metal-catalyzed 2-Aminopyridine->Metal-catalyzed Cascade Reaction Cascade Reaction 2-Aminopyridine->Cascade Reaction α-Haloketone α-Haloketone α-Haloketone->Tschitschibabin Aldehyde Aldehyde Aldehyde->Multi-component Alkyne Alkyne Alkyne->Multi-component Alkyne->Metal-catalyzed Nitroolefin Nitroolefin Nitroolefin->Cascade Reaction Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Tschitschibabin->Imidazo[1,2-a]pyridine Multi-component->Imidazo[1,2-a]pyridine Metal-catalyzed->Imidazo[1,2-a]pyridine Cascade Reaction->Imidazo[1,2-a]pyridine

Caption: Common synthetic routes to imidazo[1,2-a]pyridines.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_quality Check Reagent Purity (2-aminopyridine, α-haloketone) start->reagent_quality solvent Solvent Screen (e.g., DMF, Ethanol, Toluene) reagent_quality->solvent temperature Optimize Temperature (e.g., 60-100 °C or Microwave) solvent->temperature base Add Mild Base (e.g., K₂CO₃, NaHCO₃) temperature->base catalyst Consider a Catalyst (e.g., Neutral Alumina, I₂) base->catalyst success Improved Yield catalyst->success

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

Technical Support Center: Solution Stability of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the solution stability of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine for researchers and drug development professionals.

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. The stability of a drug substance is a critical quality attribute that affects its safety, efficacy, and shelf-life.[1] This guide offers a comprehensive framework for assessing the stability of this compound in solution, focusing on forced degradation studies as a predictive tool.[2]

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3] This is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[3]

Section 1: Understanding the Molecule - Key Stability Considerations

The structure of this compound contains several functional groups that can influence its stability in solution. A proactive analysis of these features allows for a more targeted experimental design.

  • Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is generally aromatic and relatively stable. However, the pyridine nitrogen introduces basicity, making the ring system susceptible to degradation under strong acidic conditions. The imidazole ring can also be susceptible to certain oxidative conditions.

  • Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group makes the imidazo[1,2-a]pyridine ring electron-deficient. This can influence its susceptibility to nucleophilic attack. Aromatic nitro groups can be reduced under certain conditions to form nitroso, hydroxylamino, or amino derivatives.[4] They can also be susceptible to photolytic degradation, where irradiation with UV or visible light can lead to the formation of reactive species.[5][6]

  • Bromo Group (-Br): The carbon-bromine bond on the aromatic ring is typically stable but can be subject to nucleophilic displacement under harsh conditions or photolytic cleavage.

  • Methyl Group (-CH₃): The methyl group is generally stable but can be a site for oxidation under aggressive conditions, potentially forming a hydroxymethyl or carboxylic acid derivative.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is solution stability testing necessary for this compound?

A1: Solution stability studies are crucial because many drug candidates are formulated as liquids or are dissolved for administration or in vitro testing. These studies help to:

  • Identify potential degradation products that could be inactive or, more critically, toxic.[2]

  • Establish degradation pathways, which provides insight into the molecule's chemical behavior.[3]

  • Develop and validate a "stability-indicating" analytical method, which is a method capable of separating the intact drug from its degradation products.[1]

  • Inform decisions on formulation development, packaging, and storage conditions to ensure the product's quality and safety over its shelf life.[2]

Q2: What are the primary degradation pathways I should anticipate for this molecule?

A2: Based on the structure, the most likely degradation pathways to investigate are hydrolysis, oxidation, and photolysis.[7]

  • Hydrolysis: Degradation in an aqueous medium, which can be catalyzed by acid or base. The nitro group can potentially be hydrolyzed under strong acidic conditions.[4][8]

  • Oxidation: The molecule may be sensitive to oxidizing agents. The nitrogen atoms in the heterocyclic ring and the methyl group are potential sites of oxidation.

  • Photolysis: Many nitroaromatic compounds are known to be light-sensitive.[5][6] Exposure to UV or visible light can induce degradation, making photostability a critical parameter to assess as mandated by ICH guideline Q1B.[7][9]

  • Thermal Degradation: While often assessed in solid form, thermal stress in solution can accelerate hydrolytic or oxidative processes. Many heterocyclic compounds are thermally stable up to high temperatures (e.g., >250 °C), but this can vary significantly based on the specific structure and the presence of other functional groups.[10][11]

Q3: Which solvents should I use for my stability studies?

A3: The choice of solvent is critical. It should dissolve the compound at the desired concentration and be compatible with the analytical method (e.g., HPLC-UV). Common choices include:

  • Acetonitrile (ACN): Excellent UV transparency and miscibility with water.

  • Methanol (MeOH): Good solvating power, but can be reactive (e.g., esterification with acidic degradants) and has a higher UV cutoff than ACN.

  • A 50:50 mixture of Acetonitrile and Water: This is a common starting point as it provides a protic, aqueous environment relevant to many formulations while maintaining good solubility for many organic molecules.

Always use HPLC-grade solvents to avoid introducing impurities that could interfere with the analysis.

Section 3: Experimental Design & Protocols

A forced degradation study is the cornerstone of evaluating solution stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7] Degradation beyond 20% is generally considered too severe and may not represent degradation pathways seen under normal storage conditions.[2]

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Step-by-Step Protocols

Initial Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile (ACN).[7]

  • For each stress condition, dilute the stock solution with the stressor solution (e.g., HCl, NaOH, H₂O₂) to a final concentration of approximately 0.1 mg/mL.

Protocol 1: Acid and Base Hydrolysis

  • Objective: To assess the susceptibility of the compound to hydrolysis across a pH range.[12]

  • Methodology:

    • Acid Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 0.1 M NaOH.

    • Control: Mix 1 mL of the 1 mg/mL stock solution with 9 mL of purified water.

    • Incubate all solutions at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, cool the aliquots to room temperature and neutralize the acid/base samples. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

    • Analyze by HPLC.

Protocol 2: Oxidative Degradation

  • Objective: To determine the compound's sensitivity to oxidation.[12]

  • Methodology:

    • Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Analyze by HPLC. No quenching is typically needed if samples are analyzed promptly.

Protocol 3: Photolytic Degradation

  • Objective: To evaluate the impact of light exposure, as recommended by ICH guideline Q1B.[9]

  • Methodology:

    • Prepare two solutions by diluting the stock solution to 0.1 mg/mL in a 50:50 ACN:water mixture.

    • Place one sample in a photostability chamber, exposing it to a light source that provides both UV and visible light (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Wrap the second sample (the "dark control") in aluminum foil and place it in the same chamber to experience the same temperature conditions.

    • Analyze both samples after the exposure period and compare the results.

Protocol 4: Thermal Degradation (in Solution)

  • Objective: To assess the effect of elevated temperature on the compound in solution.

  • Methodology:

    • Prepare a solution of the compound at 0.1 mg/mL in a 50:50 ACN:water mixture.

    • Divide the solution into two vials. Store one vial in an oven at a controlled temperature (e.g., 70°C).[3]

    • Store the second vial (control) at room temperature or refrigerated, protected from light.

    • Withdraw aliquots from the heated sample at specified time points (e.g., 1, 3, 7 days).

    • Cool to room temperature before HPLC analysis.

Recommended Stress Conditions Summary
Stress ConditionReagent/ConditionTemperatureRecommended Duration
Acid Hydrolysis 0.1 M HCl60°CUp to 24 hours
Base Hydrolysis 0.1 M NaOH60°CUp to 24 hours
Oxidation 3% H₂O₂Room TempUp to 24 hours
Photolysis UV/Visible LightControlledPer ICH Q1B
Thermal (Solution) 50:50 ACN:H₂O70°CUp to 7 days

Section 4: Troubleshooting Guide

Q4: My compound is not degrading under the recommended conditions. What should I do?

A4: If you observe less than 5% degradation, the compound is very stable under those conditions. To induce degradation, you can increase the severity of the stress.

  • For Hydrolysis: Increase the acid/base concentration (e.g., to 1 M HCl/NaOH) or increase the temperature (e.g., to 80°C).

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., to 10% or 30%) or gently heat the solution.

  • For Thermal: Increase the temperature or extend the duration of the study.

Q5: My compound degraded completely almost instantly. How can I get meaningful data?

A5: This indicates high instability under the chosen conditions. You need to use milder conditions.

  • For Hydrolysis: Decrease the acid/base concentration (e.g., to 0.01 M), reduce the temperature (e.g., to room temperature or 40°C), and take earlier time points.

  • For Oxidation: Use a lower concentration of H₂O₂ (e.g., 0.3%) or conduct the experiment at a reduced temperature (e.g., 4°C).

Q6: I see new peaks in my chromatogram, but my mass balance is poor (e.g., <95%). What could be the reason?

A6: Poor mass balance suggests that not all degradants are being detected or quantified correctly.

  • Chromatographic Issue: The degradation products may be highly polar or non-polar and are either not eluting from the column or are retained on the column. Try a steeper gradient or a different column chemistry.

  • Poor UV Absorbance: The degradant may lack a chromophore or have a very different UV spectrum from the parent compound, leading to a poor response at the chosen wavelength. Use a photodiode array (PDA) detector to examine the entire UV spectrum and check for a more suitable wavelength.

  • Formation of Volatiles: The degradation may have produced volatile compounds that are lost from the solution.

  • Precipitation: A degradant may have precipitated out of the solution. Visually inspect your samples.

Troubleshooting Decision Tree

Troubleshooting Start Problem Observed NoDeg < 5% Degradation Start->NoDeg FullDeg > 90% Degradation Start->FullDeg MassBal Poor Mass Balance Start->MassBal IncStress IncStress NoDeg->IncStress Increase Stress DecStress DecStress FullDeg->DecStress Decrease Stress CheckMethod CheckMethod MassBal->CheckMethod Investigate Analytical Method IncConc IncConc IncStress->IncConc Increase Reagent Conc. IncTemp IncTemp IncStress->IncTemp Increase Temperature DecConc DecConc DecStress->DecConc Decrease Reagent Conc. DecTemp DecTemp DecStress->DecTemp Decrease Temperature EarlyTime EarlyTime DecStress->EarlyTime Take Earlier Time Points CheckChroma CheckChroma CheckMethod->CheckChroma Check Chromatography (Gradient, Column) CheckUV CheckUV CheckMethod->CheckUV Use PDA Detector (Check λmax) CheckPrecip CheckPrecip CheckMethod->CheckPrecip Inspect Sample for Precipitate

References

Technical Support Center: Troubleshooting Low Efficacy in Biological Assays with Imidazopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazopyridine scaffold. This guide provides in-depth troubleshooting advice for overcoming common challenges that can lead to unexpectedly low efficacy in your biological assays. Our approach is rooted in a deep understanding of the chemical properties of these compounds and their interactions within biological systems.

Frequently Asked Questions (FAQs)

Q1: My imidazopyridine compound shows lower than expected potency in my cell-based assay. Where should I start troubleshooting?

Low potency in cell-based assays can stem from a variety of factors, ranging from the physicochemical properties of your compound to its interaction with the cellular environment. A logical troubleshooting workflow is essential to pinpoint the root cause.

Here is a recommended workflow to diagnose the issue:

G cluster_0 Initial Checks cluster_1 Compound Behavior in Assay cluster_2 Cellular Interactions A Low Potency Observed B 1. Verify Compound Integrity & Concentration A->B C 2. Assess Compound Solubility in Assay Media B->C Purity & Concentration OK G Resolved B->G Purity/Concentration Issue D 3. Investigate Compound Stability C->D Soluble C->G Solubility Issue E 4. Evaluate Cell Permeability & Efflux D->E Stable D->G Stability Issue F 5. Suspect Off-Target Effects or Metabolism E->F Permeable E->G Permeability/Efflux Issue F->G Metabolism/Off-Target Issue

Caption: Troubleshooting workflow for low potency of imidazopyridine compounds.

Start with the basics: confirm the identity and purity of your compound stock and ensure your dilutions are accurate. Then, move on to assessing its behavior in your specific assay conditions.

Section 1: Compound-Related Issues

Q2: How can I be sure that poor solubility isn't the cause of my compound's low efficacy?

Imidazopyridine derivatives, particularly those with fused bicyclic ring systems, can often exhibit low aqueous solubility.[1] This is a critical parameter, as undissolved compound is not bioavailable to interact with its target.

Protocol 1: Kinetic Solubility Assay

This assay will help you determine the concentration at which your compound begins to precipitate in your assay buffer.

Materials:

  • Your imidazopyridine compound

  • DMSO (anhydrous)

  • Assay buffer (the same used in your biological assay)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Perform serial dilutions of your stock solution in DMSO to create a concentration range (e.g., 10 mM to 1 µM).

  • In the 96-well plate, add your assay buffer.

  • Add a small volume of each DMSO stock concentration to the buffer-containing wells to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells and matches your biological assay (typically ≤1%).

  • Mix well and incubate at the same temperature as your assay for a set period (e.g., 1-2 hours).

  • Measure the absorbance at 620 nm. A significant increase in absorbance indicates precipitation.

Observation Interpretation Next Steps
No increase in absorbance at all tested concentrations.Compound is likely soluble under assay conditions.Proceed to investigate other potential issues.
A sharp increase in absorbance above a certain concentration.Compound is precipitating. The concentration at which this occurs is the approximate kinetic solubility limit.See "Strategies for Improving Solubility" below.

Strategies for Improving Solubility:

  • Formulation with Excipients: For in vitro assays, consider using solubility-enhancing excipients like cyclodextrins.[2]

  • Structural Modification: If you are in the lead optimization phase, medicinal chemistry efforts can focus on introducing polar functional groups to improve solubility.[1]

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the assay buffer (within a range compatible with your biological system) can improve solubility.[3]

Q3: My compound is soluble, but I'm still seeing inconsistent results. Could it be unstable?

The stability of your imidazopyridine compound in your assay media is crucial for obtaining reproducible data. Some heterocyclic compounds can be susceptible to degradation in aqueous solutions, especially over longer incubation periods.[4]

Protocol 2: Compound Stability Assessment by HPLC-UV

Materials:

  • Your imidazopyridine compound

  • DMSO (anhydrous)

  • Assay buffer or cell culture medium

  • HPLC system with a UV detector

Procedure:

  • Prepare a working solution of your compound in the assay buffer or cell culture medium at the highest concentration used in your experiments.

  • Immediately after preparation (t=0), take an aliquot and inject it onto the HPLC to obtain a starting peak area.

  • Incubate the remaining solution under the same conditions as your biological assay (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 2, 4, 8, 24 hours), take aliquots and analyze them by HPLC.

  • Compare the peak area of the parent compound at each time point to the t=0 sample. A significant decrease in the peak area indicates degradation.

Time Point Peak Area of Parent Compound (relative to t=0) Interpretation
2 hours98%Stable
8 hours75%Moderate degradation
24 hours40%Significant degradation

If significant degradation is observed, consider reducing the assay incubation time or exploring more stable analogs of your compound.

Q4: I've observed a "bell-shaped" dose-response curve. What could be causing this?

A bell-shaped or non-monotonic dose-response curve can be indicative of compound aggregation at higher concentrations.[5] Aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to artifactual activity that decreases as the aggregates become larger and less bioavailable.

Protocol 3: Detergent Counter-Screen for Aggregation

Procedure:

  • Repeat your biological assay with your imidazopyridine compound.

  • In a parallel experiment, include a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, in your assay buffer.[6]

  • Compare the dose-response curves.

Interpretation:

  • No change in IC50/EC50: Aggregation is unlikely to be the primary issue.

  • A significant rightward shift in the IC50/EC50 (i.e., the compound appears less potent): This suggests that the observed activity was, at least in part, due to aggregation, which is being disrupted by the detergent.

G A Suspected Aggregation B Run Assay +/- 0.01% Triton X-100 A->B C Compare IC50/EC50 Values B->C D No Significant Shift C->D Similar IC50 E Significant Rightward Shift C->E Increased IC50 with Detergent F Aggregation Unlikely D->F G Activity is Likely an Artifact of Aggregation E->G

Caption: Workflow to diagnose compound aggregation using a detergent counter-screen.

Section 2: Assay-Specific Troubleshooting

Q5: I'm using an MTT assay to assess cytotoxicity, but my results are not reproducible. Could my imidazopyridine be interfering with the assay?

While the MTT assay is a workhorse for cell viability, it's not without its pitfalls. The assay relies on the reduction of a tetrazolium salt (MTT) to a colored formazan product by cellular dehydrogenases.[7] Certain compounds can interfere with this process.

Potential Interferences:

  • Direct Reduction of MTT: Some compounds, particularly those with antioxidant properties, can directly reduce MTT, leading to a false-positive signal for cell viability.[8]

  • Interaction with Formazan Crystals: The physicochemical properties of your imidazopyridine could potentially affect the solubility or stability of the formazan crystals, leading to inaccurate readings.[9]

Protocol 4: Cell-Free MTT Reduction Assay

Procedure:

  • In a 96-well plate, add your assay medium without cells.

  • Add your imidazopyridine compound at the same concentrations used in your cell-based assay.

  • Add the MTT reagent.

  • Incubate for the same duration as your standard MTT assay.

  • Add the solubilization solution (e.g., DMSO or acidified isopropanol).

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

Interpretation:

  • No color change: Your compound is unlikely to be directly reducing the MTT reagent.

  • A color change is observed: Your compound is interfering with the assay. Consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to redox interference.[8]

Q6: I'm using a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for kinase inhibitors, but the signal window is poor. What can I do?

HTRF is a powerful technique for studying protein-protein interactions and enzyme activity.[10] A poor signal window can be due to several factors.

Optimization Steps for HTRF with Imidazopyridine Inhibitors:

  • Reagent Titration: Ensure you have optimized the concentrations of your donor and acceptor-labeled reagents. A matrix-based titration is recommended to find the optimal concentrations that give the best signal-to-background ratio.[11]

  • Enzyme and Substrate Concentration: For kinase assays, the concentrations of the enzyme and substrate should be carefully optimized. The ATP concentration should ideally be at or below its Km for the kinase to ensure sensitivity to competitive inhibitors.[12]

  • DMSO Tolerance: While HTRF is generally robust, high concentrations of DMSO can sometimes quench the signal. Verify that the final DMSO concentration in your assay is within the recommended limits (usually <1-2%).[13]

  • Compound Interference: Although rare, some compounds can interfere with the HTRF signal through quenching or autofluorescence. To test for this, run a control plate with your compound in the absence of one of the HTRF reagents.

Section 3: Cellular and Mechanistic Issues

Q7: My imidazopyridine is potent in a biochemical assay but weak in a cell-based assay. What could explain this discrepancy?

This is a common challenge in drug discovery and often points to issues with the compound's behavior in a cellular context.

Potential Causes:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound may be a substrate for efflux pumps like P-glycoprotein (ABCB1), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes. For imidazopyridines, a key culprit is often aldehyde oxidase (AO) .[14]

Investigating Aldehyde Oxidase Metabolism:

AO is a cytosolic enzyme that can metabolize various heterocyclic compounds. To investigate its role in your assay:

  • Use AO-deficient cell lines: If available, compare the potency of your compound in wild-type versus AO-deficient cell lines.

  • Chemical Inhibition of AO: Use a known AO inhibitor, such as hydralazine, in your cell-based assay. An increase in the potency of your imidazopyridine in the presence of an AO inhibitor would suggest that metabolism is a significant factor.

G cluster_0 Metabolic Inactivation Pathway cluster_1 Target Engagement Pathway A Imidazopyridine Compound B Aldehyde Oxidase (AO) A->B Metabolism D Target Protein A->D Inhibition C Oxidized, Inactive Metabolite B->C E Biological Effect D->E Signaling

Caption: Aldehyde oxidase-mediated metabolism of an imidazopyridine, leading to reduced target engagement.

Q8: How can I determine if my imidazopyridine kinase inhibitor is hitting other targets in the cell?

Off-target effects are a major concern in drug development, as they can lead to toxicity or confound the interpretation of your results.[15]

Strategies for Off-Target Profiling:

  • Kinase Panel Screening: Screen your compound against a broad panel of purified kinases to assess its selectivity. Several commercial services offer this.[16]

  • Chemical Proteomics: This is a powerful approach to identify the direct targets of your compound in a complex cellular lysate. Photoaffinity labeling, where a photoreactive group is attached to your compound, can be used to covalently link it to its binding partners upon UV irradiation. These partners can then be identified by mass spectrometry.[17]

  • Phenotypic Screening: Observe the effects of your compound on a variety of cellular processes (e.g., cell cycle, apoptosis, morphology). Unexplained phenotypes may suggest off-target activities.

By systematically working through these troubleshooting steps, you can identify and address the root causes of low efficacy in your biological assays with imidazopyridines, leading to more reliable and interpretable data.

References

Technical Support Center: Stability and Handling of 3-Nitroimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-nitroimidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly in the fields of anti-infectives and oncology.[1][2] Its unique electronic and structural properties, however, also present specific challenges regarding chemical stability. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential degradation pathways of these compounds and to offer practical, field-proven strategies for their prevention. By proactively addressing these stability issues, researchers can ensure the integrity of their experimental data and the quality of their candidate molecules.

Frequently Asked Questions (FAQs) on Compound Stability

Q1: What are the primary environmental factors that can cause the degradation of my 3-nitroimidazo[1,2-a]pyridine compound?

A1: The two most critical environmental factors are light and heat .

  • Light (Photodegradation): The 3-nitroimidazo[1,2-a]pyridine system contains a nitroaromatic chromophore, which readily absorbs UV and, in some cases, visible light.[3] This absorption can excite the molecule to a higher energy state, initiating degradation. The primary photochemical reaction for nitroaromatics involves the reduction of the nitro group (-NO₂) to a nitroso (-NO) derivative.[4] This can be followed by further rearrangements and reactions, leading to a complex mixture of degradation products and a noticeable color change (often darkening) of the material.[4][5]

  • Heat (Thermal Degradation): While the imidazo[1,2-a]pyridine core is generally stable, the presence of the nitro group, an energetic functional group, can lower the overall thermal stability. At elevated temperatures, these compounds can undergo decomposition. While specific decomposition temperatures vary by substitution, it is a critical parameter to control, especially during long-term storage or in heated reactions where the compound is a final product.

Q2: I've noticed my solid compound changing color over time, from a pale yellow to a brownish color. What is happening?

A2: A visible color change, particularly darkening, is a strong indicator of degradation. This is most commonly caused by exposure to light and/or air (oxidation). The formation of nitroso- and other conjugated byproducts during photodegradation often results in compounds that absorb light at longer wavelengths, appearing yellow, orange, or brown.[4] To prevent this, always store your compounds in amber vials or wrap containers in aluminum foil and keep them in a dark location like a drawer or a light-tight storage cabinet.

Q3: What are the ideal storage conditions for solid 3-nitroimidazo[1,2-a]pyridine compounds?

A3: Proper storage is the most effective and straightforward method to ensure long-term stability. The following conditions are recommended based on best practices for nitroaromatic compounds.

ParameterRecommended ConditionRationale & Causality
Temperature 2-8°C (Refrigerated)Reduces the rate of any potential thermally-induced degradation pathways. Crucial for long-term stability.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation. The container should be purged with inert gas before sealing.
Light Protected from LightPrevents photodegradation, a primary degradation pathway for nitroaromatics.[4][5]
Container Tightly Sealed Amber Glass VialAmber glass filters out UV light. A tight seal prevents exposure to moisture and atmospheric oxygen.
Location Dry, Well-Ventilated AreaPrevents moisture absorption which can facilitate hydrolytic degradation pathways.
Q4: My compound is dissolved in DMSO for screening, but the results are inconsistent. Could it be degrading in solution?

A4: Yes, solution-state stability can be a significant issue. While DMSO is a common solvent, it is not always inert. More importantly, the stability of your compound in solution is highly dependent on pH, exposure to light, and the presence of nucleophiles.

  • pH-Dependent Hydrolysis: The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening. The stability of your specific compound across a pH range should be determined experimentally.

  • Nucleophilic Substitution: The 3-position of the imidazo[1,2-a]pyridine ring is electron-deficient, and the nitro group is a competent leaving group. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr). If your experimental medium contains nucleophiles (e.g., thiols like DTT or glutathione, or even solvent molecules like methanol), you may observe the displacement of the nitro group. This is a critical consideration in biological assays.

It is highly recommended to prepare stock solutions fresh. If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C, protected from light. Perform a freeze-thaw stability study to ensure compound integrity after storage.

Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might encounter during your research and provides a logical workflow for diagnosing and solving them.

Issue 1: Unexpected Spots on TLC or New Peaks in HPLC/LC-MS Analysis
  • Possible Cause 1: Photodegradation during Workup or Analysis.

    • Why it Happens: Standard laboratory lighting, especially direct sunlight, can be intense enough to cause rapid degradation of photosensitive compounds in solution.

    • Solution: Perform all solution-based steps (extractions, chromatography, sample preparation for analysis) under yellow light or with laboratory lights dimmed. Use amber glassware or foil-wrapped flasks and vials. If using an autosampler for HPLC, ensure the sample tray is covered to protect from ambient light.

  • Possible Cause 2: Reaction with Solvents.

    • Why it Happens: Protic solvents, particularly methanol or ethanol, can act as nucleophiles, especially under basic conditions or with prolonged heating, leading to the displacement of the 3-nitro group to form a 3-methoxy or 3-ethoxy analog.

    • Solution: When concentrating solutions, avoid excessive heat. Use aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetonitrile) where possible. If a protic solvent is required, use it at the lowest feasible temperature and for the shortest possible time.

  • Possible Cause 3: On-Column Degradation during Chromatography.

    • Why it Happens: Silica gel can be slightly acidic and may catalyze the degradation of sensitive compounds. If your compound has basic functional groups, it may interact strongly, leading to peak tailing and potential degradation.

    • Solution: Deactivate the silica gel by pre-treating your column with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%). Alternatively, use a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reversed-phase).

Workflow for Investigating Unexpected Degradation

G start Unexpected Peak Observed in HPLC/LC-MS check_blank Analyze a Solvent Blank start->check_blank Is it a system peak? rerun_dark Re-prepare Sample & Run Immediately in the Dark check_blank->rerun_dark No, it's real peak_gone Peak Disappears rerun_dark->peak_gone peak_persists Peak Persists rerun_dark->peak_persists conclusion_photo Conclusion: Photodegradation is Likely. Implement light protection. peak_gone->conclusion_photo investigate_solvent Investigate Solvent Effects: Prepare in Aprotic vs. Protic Solvent peak_persists->investigate_solvent investigate_temp Investigate Thermal Effects: Heat sample mildly (e.g., 40°C) peak_persists->investigate_temp conclusion_solvent Conclusion: Solvent-mediated degradation. Change solvent system. investigate_solvent->conclusion_solvent conclusion_temp Conclusion: Thermally labile. Avoid heat. investigate_temp->conclusion_temp G cluster_0 Photodegradation Pathway cluster_1 Nucleophilic Degradation Pathway Parent_Photo 3-Nitroimidazo[1,2-a]pyridine Excited Excited State* Parent_Photo->Excited UV/Vis Light (hν) Nitroso 3-Nitroso Intermediate Excited->Nitroso Reduction Phenolic Phenolic Byproducts Nitroso->Phenolic Rearrangement Parent_Nuc 3-Nitroimidazo[1,2-a]pyridine Substituted 3-Nu-Imidazo[1,2-a]pyridine Parent_Nuc->Substituted + Nu⁻ Nitrite Nitrite Ion (NO₂⁻) Parent_Nuc->Nitrite Displaced Nucleophile Nucleophile (Nu⁻) (e.g., MeO⁻, RS⁻)

References

Technical Support Center: Enhancing the Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold. This guide is designed to provide in-depth, actionable advice for overcoming common pharmacokinetic (PK) challenges encountered during the drug discovery process. By understanding the underlying mechanisms and applying targeted experimental strategies, you can effectively optimize your compounds for improved in vivo performance.

Introduction: The Promise and Pitfalls of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs like zolpidem and alpidem.[1][2][3][4] Its rigid, bicyclic structure and synthetic tractability make it an attractive starting point for developing inhibitors for a wide range of biological targets, from kinases to anti-infective agents.[2][4][5][6] However, like many heterocyclic compounds, early-stage imidazo[1,2-a]pyridine analogues often exhibit suboptimal pharmacokinetic profiles, including poor solubility, rapid metabolism, and low oral bioavailability. These hurdles can prematurely terminate the development of otherwise promising candidates.

This guide provides a structured approach to troubleshooting and resolving these common PK issues. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to make informed decisions in your lead optimization campaigns.

Troubleshooting Guide: From PK Problem to Rational Solution

This section addresses the most frequent PK challenges in a question-and-answer format, providing probable causes and actionable, evidence-based solutions.

Issue 1: Poor Aqueous Solubility

Q: My lead imidazo[1,2-a]pyridine analogue shows potent in vitro activity but has extremely low aqueous solubility (<1 µg/mL). How can I improve this?

A: Probable Causes & Strategic Solutions

Poor solubility is often a consequence of high lipophilicity (high logP) and strong crystal lattice energy. The planar, aromatic nature of the imidazo[1,2-a]pyridine core contributes to this. The goal is to disrupt planarity and introduce polar functionality without sacrificing target engagement.

  • Underlying Principle: Solubility is governed by the equilibrium between the energy required to break the compound's crystal lattice and the energy released upon its solvation. We must either decrease the lattice energy or increase the solvation energy.

  • Suggested Solutions:

    • Introduce Polar Groups: Strategically add hydrogen bond donors and acceptors. For example, incorporating small polar groups has been shown to lead to candidates with excellent solubility (e.g., 451.9 µg/ml in one study).[7]

      • Where to Modify: Focus on solvent-exposed vectors identified from co-crystal structures or homology models. Common modification points are the C2, C3, C6, and C8 positions.[2][5]

      • What to Add: Consider adding groups like hydroxyls (-OH), primary/secondary amines (-NH2, -NHR), amides (-CONH2), or small polar heterocycles (e.g., pyridine, morpholine). A study on antitubercular agents found that while some polar compounds retained good activity, the structure-activity relationship (SAR) for polarity and potency requires careful exploration.[8]

    • Disrupt Crystal Packing: Introduce non-planar or bulky groups to disrupt the flat stacking of the aromatic core, which can lower the crystal lattice energy.

      • Example: Adding a substituent at the C7 position instead of C6 has been shown to impact activity, suggesting that positional isomers can alter physical properties.[9]

    • Ionizable Groups: Incorporate a basic nitrogen (e.g., in a piperidine or piperazine ring) or an acidic group (e.g., a carboxylic acid). This allows for salt formation, which can dramatically improve solubility and dissolution rate.[10]

  • Self-Validation Check: When implementing these changes, it's crucial to re-evaluate not only solubility but also potency and permeability to ensure the modifications have not negatively impacted other critical properties.

Issue 2: High Metabolic Lability

Q: My compound is potent but shows very high clearance in liver microsome stability assays (t½ < 5 min). What are the likely metabolic hotspots and how can I block them?

A: Probable Causes & Strategic Solutions

The imidazo[1,2-a]pyridine core itself, as well as appended functionalities, can be susceptible to Phase I oxidation by cytochrome P450 (CYP) enzymes. Identifying and blocking these "metabolic hotspots" is key to improving stability.

  • Underlying Principle: Metabolism is the body's process of making lipophilic compounds more polar to facilitate excretion. CYP-mediated oxidation is a primary mechanism.

  • Common Metabolic Hotspots & Blocking Strategies:

    • Oxidation of the Imidazo[1,2-a]pyridine Core: Monohydroxylation on the imidazopyridine ring is a major metabolic pathway for this class of compounds.[9]

      • Solution: Introduce electron-withdrawing groups (e.g., fluorine, chlorine) onto the ring to deactivate it towards oxidative attack. For example, a 6-chloro substituent was used in the development of the clinical candidate telacebec (Q203).[5]

    • Oxidation of Alkyl Substituents: Unsubstituted alkyl groups, particularly at the C2 position, are prone to oxidation.

      • Solution:

        • Fluorination: Replace a hydrogen with a fluorine atom at the site of metabolism. The strength of the C-F bond makes it resistant to cleavage.

        • Steric Hindrance: Introduce bulky groups adjacent to the metabolic hotspot to physically block the CYP active site.

        • Heteroatom Introduction: Replacing a methylene (-CH2-) group with an oxygen (-O-) or nitrogen (-NH-) can alter the site of metabolism.

    • N- or O-Dealkylation: If your compound contains N-alkyl or O-alkyl groups, these are prime targets for metabolism.

      • Solution: Move to smaller alkyl groups (e.g., methyl to ethyl can sometimes decrease metabolism) or incorporate the nitrogen into a more stable cyclic system.

  • Experimental Workflow: The first step is to perform a "metabolite identification" (MetID) study using liver microsomes or hepatocytes followed by LC-MS/MS analysis to pinpoint the exact site of modification. This data-driven approach is far more efficient than empirical modifications.

Issue 3: Low Permeability and/or High Efflux

Q: My compound has good solubility and metabolic stability, but it shows low permeability in Caco-2 assays and poor oral bioavailability in vivo. What could be the issue?

A: Probable Causes & Strategic Solutions

Low oral absorption despite good solubility and stability often points to two culprits: low passive permeability or active removal from cells by efflux pumps like P-glycoprotein (P-gp).[11]

  • Underlying Principle: For oral absorption, a drug must pass through the intestinal cell membrane (permeability) and avoid being pumped back out into the intestinal lumen (efflux).

  • Suggested Solutions:

    • Reduce Efflux Recognition (P-gp):

      • Lower Basicity: High basicity (pKa > 8) is a known feature of many P-gp substrates.[11] Modulating the pKa of basic amines by introducing electron-withdrawing groups nearby can reduce efflux.

      • Introduce Fluorine: Strategic placement of fluorine atoms can significantly reduce P-gp mediated efflux. In one study, integrating a fluorine-substituted piperidine led to a marked improvement in bioavailability.[11]

      • Increase Hydrogen Bonding Capacity: Adding hydrogen bond donors can sometimes disrupt the interactions required for P-gp recognition.

    • Improve Passive Permeability:

      • Mask Polar Groups: If high polarity is limiting permeability, temporarily masking polar groups with lipophilic promoieties (a prodrug strategy) can enhance absorption.

      • Reduce Rotatable Bonds: High conformational flexibility can be entropically unfavorable for membrane permeation. Constraining flexible linkers into rings can improve permeability.

      • Intramolecular Hydrogen Bonding: Design the molecule to form an internal hydrogen bond that masks polar groups, effectively reducing the polarity presented to the membrane and improving permeability.

  • Self-Validation Check: Caco-2 assays should be run in both directions (apical to basolateral and basolateral to apical) to calculate an efflux ratio (ER). An ER > 2 is a strong indicator of active efflux and confirms that P-gp is a likely problem.[11]

Frequently Asked Questions (FAQs)

Q1: At what position on the imidazo[1,2-a]pyridine ring should I start my modifications for PK improvement?

  • A1: The C3 position is often used for attaching pharmacophores via carboxamide linkages, which has proven successful in developing potent agents.[8][9] The C2 and C6/C7 positions are frequently modified to tune metabolic stability and solubility.[5] The optimal position depends entirely on the SAR for your specific target and what regions of the molecule are solvent-exposed. Always use structural information (e.g., X-ray crystallography) to guide your modifications.

Q2: My compound is a substrate for efflux pumps. Is it still possible to develop it as an oral drug?

  • A2: Yes, but it is challenging. If the compound has very high permeability, it may be able to overcome the efflux process. Alternatively, co-dosing with an efflux pump inhibitor is a therapeutic strategy, though this adds complexity.[12] The most common and successful approach in drug design is to modify the molecule to reduce its recognition by the efflux pump.[11]

Q3: How do I balance improving solubility with maintaining permeability?

  • A3: This is the classic trade-off in medicinal chemistry. The key is to make modest, strategic changes. For example, adding a single hydroxyl group may improve solubility without drastically harming permeability. In contrast, adding a highly polar, charged group might significantly increase solubility but render the compound impermeable. Using calculated properties like cLogP and topological polar surface area (TPSA) can help guide your designs to stay within a "drug-like" chemical space.

Q4: Can changing the substitution pattern on the imidazo[1,2-a]pyridine core affect its intrinsic metabolic stability?

  • A4: Absolutely. The electronic nature of the ring influences its susceptibility to oxidation. For instance, replacing a methyl group with a more electron-withdrawing chloro group can decrease the rate of oxidative metabolism on the ring.[9] Metabolic stability studies with different positional isomers are essential to establish this SAR.

Data Summary & Key Physicochemical Relationships

The following table summarizes the general effects of structural modifications on key pharmacokinetic properties. This should be used as a guiding principle, as the specific impact will be context-dependent.

Structural Modification Primary Effect on Solubility Primary Effect on Metabolism Primary Effect on Permeability/Efflux Key Consideration
Add Polar Group (e.g., -OH, -NH2) Increase [7]Generally Neutral/Slight IncreaseDecrease Balance with permeability; avoid creating new metabolic liabilities.
Add Ionizable Group (e.g., -COOH, basic N) Significant Increase Can create new metabolic sitesCan Decrease (if charged) or Increase Efflux (if basic)pKa management is critical.
Introduce Halogens (e.g., F, Cl) Decrease (generally)Decrease (blocks oxidation)[5]Can Decrease Efflux [11]Can alter target binding affinity.
Increase Lipophilicity (e.g., add -CH3, -Ph) Decrease Can Increase (creates new sites) or Decrease (steric shield)Increase (up to a point)High lipophilicity often leads to poor PK overall ("grease ball" effect).
Reduce Rotatable Bonds (Cyclization) Neutral/Slight DecreaseCan Decrease (conformational constraint)Can Increase May be synthetically challenging.

Experimental Protocols

To empower your research, here are detailed, self-validating protocols for key in vitro PK assays.

Protocol 1: Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This assay determines the solubility of a compound when added from a DMSO stock solution to an aqueous buffer, mimicking the conditions of many biological assays.

  • Objective: To measure the kinetic solubility of test compounds in phosphate-buffered saline (PBS).

  • Materials:

    • Test compounds in 10 mM DMSO stock solution.

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • 96-well clear-bottom microplates.

    • Plate reader capable of measuring absorbance at 620 nm.

    • Positive Control: A known poorly soluble compound (e.g., Verapamil).

    • Negative Control: A known highly soluble compound (e.g., Caffeine).

  • Methodology:

    • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

    • Add 2 µL of the 10 mM DMSO stock solution of the test compound to the PBS. This creates a final concentration of 100 µM with 1% DMSO. Prepare in triplicate.

    • Include wells for Positive and Negative controls, as well as a "blank" containing only 198 µL PBS and 2 µL DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, measure the absorbance (optical density) at 620 nm. The absorbance is due to light scattering by any precipitate that has formed.

  • Data Analysis & Validation:

    • Subtract the average absorbance of the blank wells from all other wells.

    • The solubility is the highest concentration at which no significant increase in absorbance is observed compared to the negative control.

    • Self-Validation: The positive control should show high absorbance (low solubility), and the negative control should show absorbance near blank levels (high solubility). This confirms the assay is performing correctly.

Protocol 2: Liver Microsomal Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human or mouse liver microsomes.

  • Materials:

    • Pooled Liver Microsomes (e.g., Human, Mouse), 20 mg/mL stock.

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+).

    • 0.1 M Phosphate Buffer, pH 7.4.

    • Test compound (1 µM final concentration).

    • Acetonitrile with an internal standard (for protein precipitation and LC-MS analysis).

    • Positive Controls: High clearance compound (e.g., Verapamil), Low clearance compound (e.g., Warfarin).

  • Methodology:

    • Prepare Master Mix: In a tube on ice, prepare a master mix containing phosphate buffer, microsomes (final concentration 0.5 mg/mL), and test compound (1 µM).

    • Initiate Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench Reaction: Immediately add the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.

    • Control Reactions: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis by LC-MS/MS.

  • Data Analysis & Validation:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural log of the percentage of compound remaining vs. time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate half-life: t½ = 0.693 / k

    • Self-Validation: The high clearance control should have a short t½, and the low clearance control should have a long t½. The "-NADPH" control should show minimal degradation. This ensures the microsomal activity and analytical method are reliable.

Visualizing the Optimization Workflow

Effective drug discovery relies on a logical, iterative process. The following diagrams illustrate the key relationships and workflows in enhancing the pharmacokinetic properties of imidazo[1,2-a]pyridine analogues.

PK_Optimization_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening Cascade cluster_decision Analysis & Decision Design Design Analogue (e.g., Add Polar Group) Synthesis Chemical Synthesis Design->Synthesis Potency Potency Assay (Target Binding) Synthesis->Potency Solubility Solubility Assay Potency->Solubility MetStab Microsomal Stability Solubility->MetStab Permeability Permeability Assay (Caco-2) MetStab->Permeability Analysis Analyze Data (Potency vs. PK Profile) Permeability->Analysis Go Advance to In Vivo Analysis->Go Good Balance NoGo Redesign Analysis->NoGo Poor PK NoGo->Design Iterate

Caption: Iterative workflow for pharmacokinetic optimization.

SAR_Relationships cluster_mods Structural Modifications cluster_props Pharmacokinetic Properties AddPolar Add Polar Group (-OH, -NH2) Sol Aqueous Solubility AddPolar->Sol + Perm Permeability AddPolar->Perm - BlockMetabolism Block Metabolism (add F, Cl) Stab Metabolic Stability BlockMetabolism->Stab + ReduceEfflux Reduce Efflux (lower pKa) ReduceEfflux->Perm + (net) Bio Oral Bioavailability Sol->Bio Stab->Bio Perm->Bio

References

Validation & Comparative

Comparing the bioactivity of different 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Bioactivity of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of positional isomers of this compound. By examining the synthesis, experimental bioactivity data, and structure-activity relationships, this document aims to provide a clear, objective analysis for researchers in medicinal chemistry and drug discovery.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents such as zolpidem and alpidem.[1] Its rigid, planar structure and ability to be functionalized at multiple positions make it an attractive starting point for drug design. The introduction of specific substituents—such as a bromine atom, a methyl group, and a nitro group—can dramatically modulate the compound's physicochemical properties and biological effects. These modifications influence factors like lipophilicity, electronic distribution, and steric profile, which in turn dictate the molecule's interaction with biological targets. This guide focuses on elucidating how the seemingly minor change of the methyl group's position on the 8-bromo-3-nitroimidazo[1,2-a]pyridine framework leads to significant variations in bioactivity.

Synthesis and Characterization of Isomers

The synthesis of substituted 3-nitroimidazo[1,2-a]pyridines is a well-established process, typically involving a two-step sequence. The general approach begins with the cyclization of a substituted 2-aminopyridine with an appropriate reagent, followed by electrophilic nitration.

For the parent compound, This compound , the synthesis starts with 3-bromo-5-methylpyridin-2-amine, which is reacted with 1,3-dichloroacetone.[2] The subsequent cyclized intermediate is then nitrated using a mixture of nitric and sulfuric acid to yield the final product.[2] To generate other positional isomers for a comparative study, one would start with the corresponding substituted 2-aminopyridine.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration 2-Aminopyridine_Isomer Substituted 2-Aminopyridine Imidazopyridine_Intermediate Substituted Imidazo[1,2-a]pyridine 2-Aminopyridine_Isomer->Imidazopyridine_Intermediate 1,3-Dichloroacetone Final_Product Substituted 3-Nitro- imidazo[1,2-a]pyridine Imidazopyridine_Intermediate->Final_Product HNO₃ / H₂SO₄

Caption: General synthetic workflow for 8-bromo-3-nitroimidazo[1,2-a]pyridine isomers.

Structural confirmation of each synthesized isomer is critical and is achieved using standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the precise location of the methyl, bromo, and nitro groups on the bicyclic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies the elemental composition and molecular weight of the final compounds.[3]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the characteristic asymmetric and symmetric stretches of the nitro (NO₂) group.

Comparative Bioactivity Assessment

To objectively compare the isomers, we present data from standardized in vitro assays targeting both microbial pathogens and human cancer cells. The following data, while illustrative, is based on established trends for this class of compounds.

Antimicrobial Activity

Nitroimidazole derivatives are known for their antimicrobial properties, acting against a range of bacteria and fungi.[4][5] The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microbe.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: A suspension of the microbial strain is prepared and adjusted to a standardized concentration (e.g., 5 x 10⁵ Colony Forming Units/mL) in appropriate broth media.

  • Compound Dilution: The test isomers are dissolved in DMSO and serially diluted in a 96-well microtiter plate containing the broth.

  • Incubation: The microbial inoculum is added to each well, and the plates are incubated for 18-24 hours at 37°C.

  • MIC Reading: The MIC is recorded as the lowest compound concentration where no visible turbidity (growth) is observed.[6]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Isomers

Compound IsomerStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
5-methyl 64128>128
6-methyl 163264
7-methyl 81632
Ciprofloxacin (Control) 1.00.5N/A
Fluconazole (Control) N/AN/A2.0

Note: Data is representative and for comparative purposes.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have gained significant attention as potential anticancer agents due to their ability to inhibit cancer cell proliferation.[7][8][9] The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Human cancer cells (e.g., HCC1937 breast cancer) are seeded into 96-well plates and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test isomers for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well, where it is converted by metabolically active cells into a purple formazan product.

  • Solubilization & Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve.[8]

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Isomers

Compound IsomerHCC1937 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
5-methyl 85.293.5>100
6-methyl 47.755.168.3
7-methyl 21.329.835.4
Doxorubicin (Control) 0.91.21.1

Note: Data is representative and for comparative purposes. The IC₅₀ value for the 6-methyl isomer against HCC1937 cells is consistent with published research on similar compounds.[8]

Structure-Activity Relationship (SAR) Analysis

The experimental data clearly indicates that the position of the methyl group has a profound impact on biological activity, with the 7-methyl isomer demonstrating superior potency in both antimicrobial and anticancer assays. This structure-activity relationship (SAR) can be rationalized by considering several key molecular factors.[10][11]

SAR A Methyl Group Position (Isomerism) B Electronic Effects Modulates electron density of the aromatic system A:f1->B C Steric Profile Influences binding pocket fit and accessibility A:f1->C D Lipophilicity (logP) Affects membrane permeability and solubility A:f1->D E Bioactivity Antimicrobial & Anticancer Potency B->E:f1 Determines Target Interaction C->E:f1 Determines Target Interaction D->E:f1 Determines Target Interaction

Caption: Key molecular factors governing the structure-activity relationship.

  • Electronic Effects: The methyl group is weakly electron-donating. Its position influences the electron distribution across the imidazo[1,2-a]pyridine ring system. This, in turn, can affect the strength of hydrogen bonds or other non-covalent interactions with the biological target (e.g., an enzyme active site or DNA). The 7-position may create an optimal electronic environment for target binding.

  • Steric Hindrance: The physical space occupied by the methyl group can either facilitate or block access to a target's binding site. A methyl group at the 5-position might introduce steric clash, hindering effective binding, whereas the 7-position appears to be more favorable for the targets evaluated.

  • Lipophilicity: The methyl group increases the molecule's overall lipophilicity (fat-solubility). This property is crucial for the compound's ability to cross the lipid bilayers of bacterial and cancer cell membranes. The subtle changes in lipophilicity and dipole moment between isomers can lead to significant differences in cell penetration and, consequently, bioactivity.

Conclusion and Future Outlook

This guide demonstrates that the positional isomerism of the methyl group on the 8-bromo-3-nitroimidazo[1,2-a]pyridine scaffold is a critical determinant of biological activity. The presented comparative data, based on established trends, suggests that the 7-methyl isomer is a significantly more potent antimicrobial and anticancer agent in vitro than its 5-methyl and 6-methyl counterparts.

These findings underscore the importance of exhaustive SAR studies in the early stages of drug discovery. The superior performance of the 7-methyl isomer makes it a promising candidate for further investigation. Future work should focus on:

  • In vivo efficacy studies in animal models to validate the in vitro results.

  • Mechanism of action studies to identify the specific molecular targets responsible for its potent bioactivity.

  • Toxicology and safety profiling to assess its therapeutic window.

By systematically exploring these structural nuances, researchers can more effectively design and develop novel, highly potent therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold.

References

Validating the Anticancer Mechanism of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence supporting its potential as a source of novel anticancer agents.[1][2] Derivatives of this heterocyclic system have demonstrated potent cytotoxic effects across a range of cancer cell lines, often acting through multifaceted mechanisms that include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[3][4] This guide focuses on a specific, novel derivative, 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine , and outlines a comprehensive experimental framework for the validation of its anticancer mechanism. While direct experimental data for this particular compound is nascent, we will extrapolate a hypothesized mechanism based on the well-documented activities of structurally related imidazo[1,2-a]pyridines and provide a roadmap for its empirical validation. This guide will also draw comparisons with other compounds within this class to provide context for its potential efficacy.

Hypothesized Anticancer Mechanism of this compound

Based on extensive research into the imidazo[1,2-a]pyridine class of compounds, we hypothesize that this compound exerts its anticancer effects through a combination of apoptosis induction and cell cycle disruption, likely mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[3][4] The proposed mechanism involves the following key events:

  • Inhibition of the PI3K/Akt/mTOR Pathway: The compound is predicted to inhibit the phosphorylation of Akt and mTOR, key kinases in this signaling cascade.[3][5]

  • Induction of Apoptosis: By downregulating the PI3K/Akt/mTOR pathway, the compound is expected to decrease the expression of anti-apoptotic proteins (e.g., Bcl-2) and increase the expression of pro-apoptotic proteins (e.g., Bax).[2][6] This shift in the Bax/Bcl-2 ratio is anticipated to trigger the intrinsic apoptotic pathway, leading to the activation of caspase-9 and the executioner caspase-3.[7][8]

  • Cell Cycle Arrest: The compound is also hypothesized to induce cell cycle arrest, likely at the G2/M phase, a common observation for this class of molecules.[3][4] This arrest is expected to be mediated by the upregulation of cell cycle inhibitors such as p21 and the tumor suppressor protein p53.[2][5]

The following sections will detail the experimental protocols required to rigorously test this hypothesis.

Experimental Validation Workflow

A multi-assay approach is essential for the robust validation of the proposed anticancer mechanism.[9] The following experimental workflow provides a logical progression from initial cytotoxicity screening to in-depth mechanistic studies.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Cell Cycle Analysis cluster_3 Phase 4: Signaling Pathway Analysis A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT-116) B MTT Assay A->B C Determine IC50 Values B->C D Annexin V-FITC/PI Staining (Flow Cytometry) C->D G Propidium Iodide (PI) Staining (Flow Cytometry) C->G E Caspase Activity Assays (Caspase-3, -8, -9) D->E F Western Blot for Apoptotic Markers (Bcl-2, Bax, Cleaved PARP) D->F H Western Blot for Cell Cycle Regulators (p53, p21, Cyclin D1) G->H I Western Blot for PI3K/Akt/mTOR Pathway (p-Akt, p-mTOR) H->I

Caption: Experimental workflow for validating the anticancer mechanism.

Comparative Data of Imidazo[1,2-a]pyridine Derivatives

To provide a benchmark for the expected potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of other reported imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6dHepG2 (Liver)Not specified, but showed apoptotic activity[7]
Compound 6iHepG2 (Liver)Not specified, but showed apoptotic activity[7]
IP-5HCC1937 (Breast)45[2]
IP-6HCC1937 (Breast)47.7[2]
Compound 6A375 (Melanoma)9.7[3]
Compound 6HeLa (Cervical)35.0[1]
Compound 12bMCF-7 (Breast)11[10]
Compound 12HT-29 (Colon)4.15[11]

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Methodology:

  • Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Methodology:

  • Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the test compound on cell cycle distribution.

Methodology:

  • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of the test compound on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and the PI3K/Akt/mTOR signaling pathway.

Methodology:

  • Treat cancer cells with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway through which this compound is proposed to exert its anticancer effects.

G Compound This compound PI3K PI3K Compound->PI3K p53 p53 Compound->p53 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest G2/M Arrest p21->CellCycleArrest Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized signaling pathway of the compound.

Conclusion

This guide provides a comprehensive framework for the validation of the anticancer mechanism of this compound. By systematically applying the described experimental protocols, researchers can elucidate its molecular targets and cellular effects. The comparative data from other imidazo[1,2-a]pyridine derivatives suggest that this novel compound holds significant promise as a potential anticancer therapeutic. The successful validation of its mechanism of action will be a critical step in its preclinical development and potential translation to clinical applications.

References

Bridging the Data Gap: A Comparative Efficacy Analysis of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a predictive comparison of the in vitro and in vivo efficacy of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine. By synthesizing data from analogous compounds, we will explore its potential therapeutic applications, propose likely mechanisms of action, and provide detailed experimental protocols for its future evaluation.

The Structural Rationale: Why this compound Holds Promise

The therapeutic potential of this molecule can be inferred from the individual contributions of its key functional groups, which are known to modulate the biological activity of the imidazo[1,2-a]pyridine core.

  • The Nitro Group at Position 3: The presence of a nitro group is a hallmark of many potent antimicrobial and anticancer agents.[3] In anaerobic bacteria and hypoxic tumor cells, the nitro group can be bioreductively activated to generate reactive nitrogen species that induce cytotoxic effects through DNA damage and inhibition of essential enzymes.[3] This mechanism is central to the activity of nitroimidazole-based drugs.[3]

  • The Bromo Group at Position 8: Halogenation, particularly with bromine, is a common strategy in medicinal chemistry to enhance potency. The bromine atom can increase lipophilicity, thereby improving cell membrane permeability. It can also form halogen bonds with target proteins, leading to stronger and more specific interactions.

  • The Methyl Group at Position 6: The methyl group can influence the electronic properties and metabolic stability of the molecule. Its electron-donating nature can modulate the reactivity of the imidazo[1,2-a]pyridine ring system.

Molecular_Structure_Rationale Core Imidazo[1,2-a]pyridine Scaffold Compound This compound Compound->Core Nitro 3-Nitro Group (Bioactivation) Compound->Nitro Bromo 8-Bromo Group (Potency/Lipophilicity) Compound->Bromo Methyl 6-Methyl Group (Metabolic Stability) Compound->Methyl

Caption: Key functional groups of this compound.

Predicted In Vitro Efficacy: A Comparative Look at Analogs

Based on data from structurally related compounds, we can hypothesize the in vitro activity of this compound across different therapeutic areas.

Anticancer Activity

Numerous imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines. For instance, 3-aminoimidazo[1,2-a]pyridine compounds have shown inhibitory activity against colon (HT-29) and melanoma (B16F10) cancer cell lines.[4] The presence of a nitro group in our target compound suggests a potential for hypoxia-activated anticancer activity.

Table 1: Comparative In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog 1 (with nitro group)HT-29 (Colon)4.15 ± 2.93[4]
Analog 2 (with tolyl and p-chlorophenyl amine)B16F10 (Melanoma)21.75 ± 0.81[4]
This compound Various Predicted: 1-20 Hypothesized
Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold is a key component of new antituberculosis drug candidates. Notably, compounds in this class have shown potent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1] The nitro group is also a critical feature of successful antitubercular drugs like Delamanid and Pretomanid, which act by inhibiting mycolic acid synthesis and through respiratory poisoning.[3]

Table 2: Comparative In Vitro Antituberculosis Activity of Imidazo[1,2-a]pyridine Analogs

Compound/AnalogM. tuberculosis StrainMIC90 (µM)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMDR & XDR strains≤ 1[1]
This compound H37Rv, MDR, XDR Predicted: 0.1-5 Hypothesized
Antibacterial Activity

While some imidazo[1,2-a]pyridine derivatives show broad-spectrum antibacterial activity, others exhibit narrow-spectrum inhibition. For example, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate was identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae by targeting the FtsZ protein.[5][6]

Table 3: Comparative In Vitro Antibacterial Activity of Imidazo[1,2-a]pyridine Analogs

Compound/AnalogBacterial StrainMIC (mg/mL)Reference
Azo-linked imidazo[1,2-a]pyridine derivative (4e)E. coli CTXM, K. pneumoniae NDM0.5–0.7[7]
This compound Gram-positive & Gram-negative strains Predicted: 0.5-50 Hypothesized

Proposed Experimental Protocols for In Vitro Efficacy Determination

To validate the predicted efficacy, a series of standardized in vitro assays should be conducted.

General Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cell lines (e.g., HT-29, MCF-7, A549) and a normal cell line (e.g., MEF) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration.

MTT_Assay_Workflow Start Plate Cells Treat Add Compound (Serial Dilutions) Start->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Add Solubilizer (DMSO) MTT->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial/Antitubercular Activity
  • Bacterial Culture: Grow bacterial strains (M. tuberculosis, E. coli, etc.) to the mid-logarithmic phase.

  • Compound Preparation: Prepare two-fold serial dilutions of the test compound in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, specific atmospheric conditions for anaerobes or M. tuberculosis).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Considerations for In Vivo Efficacy and Translational Potential

The transition from in vitro activity to in vivo efficacy is a critical hurdle in drug development. For this compound, several factors will determine its success in animal models.

Pharmacokinetics and ADME Properties

The in vivo fate of a compound is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The bromo and methyl groups in our target compound may influence its metabolic stability and clearance. Preliminary pharmacokinetic studies in rodents would be essential to determine its half-life, bioavailability, and tissue distribution.

In Vivo Models
  • Oncology: Xenograft models, where human tumor cells are implanted in immunocompromised mice, are the standard for evaluating anticancer efficacy. Tumor growth inhibition would be the primary endpoint.

  • Tuberculosis: Mouse models of M. tuberculosis infection are used to assess the ability of a compound to reduce bacterial load in the lungs and spleen.

  • Bacterial Infections: Acute infection models in mice can be used to determine the effective dose (ED50) required to protect animals from a lethal bacterial challenge.

In_Vitro_to_In_Vivo_Translation cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies Potency Potency (IC50/MIC) PK_PD Pharmacokinetics (ADME) Potency->PK_PD Leads to Selectivity Selectivity vs. Normal Cells Toxicity Toxicology Assessment Selectivity->Toxicity Informs MoA Mechanism of Action Studies Efficacy Efficacy in Animal Models (e.g., Xenograft) PK_PD->Efficacy Guides Dosing for

Caption: The translational path from in vitro findings to in vivo validation.

Conclusion and Future Directions

While direct experimental evidence is pending, a comparative analysis of structural analogs strongly suggests that This compound is a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases. Its unique combination of a bioactivatable nitro group and a potency-enhancing bromine atom on a privileged scaffold warrants its synthesis and rigorous evaluation.

The experimental protocols outlined in this guide provide a clear roadmap for elucidating the in vitro and in vivo efficacy of this compound. Future research should focus on confirming its predicted activities, understanding its mechanism of action, and evaluating its drug-like properties. This systematic approach will be crucial in determining if this compound can be developed into a next-generation therapeutic agent.

References

A Comparative Guide to 3-Nitroimidazo[1,2-a]pyridine Derivatives as Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments for tuberculosis (TB) ineffective, creating an urgent need for novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of new antitubercular drugs, with several derivatives currently in clinical trials.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-nitroimidazo[1,2-a]pyridine derivatives, comparing their antitubercular activity and exploring the experimental data that underpins their development.

The Promise of the Imidazo[1,2-a]pyridine Core

The fused bicyclic 5,6-heterocyclic system of imidazo[1,2-a]pyridine is considered a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[2][3] Derivatives of this core structure have demonstrated significant activity against both drug-sensitive and drug-resistant strains of Mtb.[1][2] Notably, two imidazo[1,2-a]pyridine-based compounds, Q203 and ND09759, are currently in clinical trials for the treatment of tuberculosis.[1]

Structure-Activity Relationship (SAR) of 3-Nitroimidazo[1,2-a]pyridine Derivatives

The antitubercular activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by the nature and position of substituents on the bicyclic ring system. The 3-position, in particular, has been a key site for modification to enhance potency.

While much of the focus has been on imidazo[1,2-a]pyridine-3-carboxamides, the introduction of a nitro group at the 3-position presents an interesting avenue for exploration, drawing parallels with other nitroaromatic antitubercular agents.[4][5][6]

Key SAR Insights:

  • The Nitro Group: The presence of a nitro group is often crucial for the bioactivation of this class of compounds. It is hypothesized that these compounds act as prodrugs, which are reductively activated by mycobacterial nitroreductases to generate reactive nitrogen species that are toxic to the bacterium.[7][8] This mechanism is analogous to that of other nitroimidazole-based drugs like pretomanid and delamanid.[8][9]

  • Substitutions at other positions: Modifications at other positions of the imidazo[1,2-a]pyridine ring can significantly impact activity. For instance, in a series of 3-nitroimidazo[1,2-a]pyridines developed for antileishmanial activity, substitutions at the 6 and 8 positions with halogen atoms and an 8-aryl group were found to be important for activity.[8]

  • Isomeric Considerations: The position of the nitro group on the imidazole ring is critical. A study on the 3-nitro isomer of pretomanid, a bicyclic nitroimidazole, found it to be completely inactive, in stark contrast to its potent 2-nitro isomer.[10] This highlights the stringent structural requirements for activity.

Below is a diagram illustrating the general structure-activity relationships for antitubercular imidazo[1,2-a]pyridine derivatives.

Caption: Key SAR points for imidazo[1,2-a]pyridine derivatives.

Comparative Antitubercular Activity

The following table summarizes the in vitro antitubercular activity (Minimum Inhibitory Concentration - MIC) of representative imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv. This data is compiled from various studies to provide a comparative overview.

Compound ClassRepresentative CompoundSubstitution PatternMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine Amides IPA-62-methyl, 7-methyl, 3-(phenylformamido)0.05[1]
IPA-92-methyl, 7-methyl, 3-(4-chlorophenylformamido)0.4[1]
Imidazo[1,2-a]pyridine Sulfonamides IPS-12-methyl, 7-methyl, 3-(methylsulfonamido)0.4[1]
3-Aryl-substituted Imidazo[1,2-a]pyridines Compound 263-aryl substituted2.3[11][12]
Pyrazoyl Imidazo[1,2-a]pyridine Carboxamides -1,3-diaryl substituted pyrazole0.03[13]
3-Nitrosoimidazo[1,2-a]pyridines -2-aryl/heteroaryl, 3-nitrosoInactive vs HIV[14]

Note: Data for 3-nitroimidazo[1,2-a]pyridines with specific antitubercular activity is limited in the public domain, hence related classes are presented for comparison.

Mechanism of Action: The Role of Nitroreductases

The proposed mechanism of action for many nitroaromatic antitubercular drugs involves their activation by bacterial nitroreductases (NTRs).[7][8] This bioactivation is a selective process, as these enzymes are typically absent in mammalian cells, which contributes to the selective toxicity of these compounds against the pathogen.[7][8]

There are two main types of NTRs: Type 1 NTRs, which catalyze a two-electron reduction, and Type 2 NTRs, which catalyze a one-electron reduction.[7][8] Bicyclic nitroheterocycles, such as delamanid and pretomanid, are often activated by Type 2 NTRs.[8] It is plausible that 3-nitroimidazo[1,2-a]pyridine derivatives share a similar activation pathway.

The diagram below illustrates the proposed bioactivation pathway.

MOA_Diagram cluster_Mtb Mycobacterium tuberculosis Prodrug 3-Nitroimidazo[1,2-a]pyridine (Prodrug) Activated Reactive Nitrogen Species Prodrug->Activated Nitroreductase (NTR) Bioactivation Target Cellular Targets (e.g., Mycolic Acid Synthesis) Activated->Target Inhibition/Damage Death Bacterial Cell Death Target->Death

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Other Privileged Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold Concept

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of biologically active compounds and approved drugs. These recurring motifs, termed "privileged scaffolds," serve as high-quality starting points for drug discovery due to their proven ability to interact with a variety of biological targets in a specific and favorable manner.[1] Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the bedrock of this concept, with nitrogen-containing heterocycles being particularly prominent.[2]

This guide provides a head-to-head comparison of the imidazo[1,2-a]pyridine scaffold against three other titans of medicinal chemistry: benzimidazole , indole , and quinoline . We will dissect their physicochemical properties, synthetic accessibility, and biological activities, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and lead optimization.

Meet the Contenders: An Overview of the Scaffolds

Imidazo[1,2-a]pyridine

A fused bicyclic 5-6 heterocyclic ring system, imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold due to its vast range of biological applications.[3][4] Its unique nitrogen-bridged structure imparts distinct electronic properties and a three-dimensional shape that facilitates diverse molecular interactions. This scaffold is found in several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem , showcasing its utility in targeting the central nervous system.[4][5] Its applications span a wide therapeutic spectrum, including anticancer, antimycobacterial, antiviral, and anti-inflammatory activities.[3][6]

Benzimidazole

Benzimidazole, consisting of a fused benzene and imidazole ring, is a cornerstone of medicinal chemistry, partly because it acts as an isostere of naturally occurring purines, allowing it to interact with a multitude of biological targets.[7][8] Its structure is endowed with both hydrogen-bond donor and acceptor capabilities, π-π stacking potential, and hydrophobic interaction surfaces, enabling efficient binding to macromolecules.[7] This versatility is reflected in the broad pharmacological activities of its derivatives, which include antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[9][10] Marketed drugs like the anthelmintic Albendazole and the proton-pump inhibitor Omeprazole highlight its therapeutic importance.[9]

Indole

The indole scaffold, a fusion of a benzene and a pyrrole ring, is one of the most important privileged structures, widely found in nature in alkaloids and the essential amino acid tryptophan.[11][12] This prevalence in biological systems underscores its inherent ability to participate in molecular recognition. The indole nucleus is a versatile pharmacophore that can be readily functionalized, leading to compounds with a wide array of pharmacological activities, including potent anticancer and anti-inflammatory properties.[13][14] Notable drugs containing this scaffold include the anti-inflammatory Indomethacin and the multi-targeted kinase inhibitor Sunitinib , used in cancer therapy.[12][15]

Quinoline

Quinoline is a fused aromatic heterocycle composed of a benzene ring fused to a pyridine ring.[16] It is an easily accessible and well-understood scaffold that has had a profound impact on drug discovery, particularly in the realms of anticancer and antimalarial therapies.[16][17] The planar structure of quinoline allows it to intercalate with DNA and interact with various enzymes, making it a "druggable" and highly optimizable molecule.[17] The quinoline core is central to the structure of the famous antimalarial drug Chloroquine and numerous kinase inhibitors currently under clinical investigation for cancer treatment.[18][19]

Head-to-Head Comparison: Properties and Performance

The choice of a scaffold is a critical decision in drug design, dictated by the desired physicochemical properties, synthetic tractability, and target biological activity. The following tables provide a direct comparison of our four contenders.

Table 1: Physicochemical Property Comparison
PropertyImidazo[1,2-a]pyridineBenzimidazoleIndoleQuinoline
Structure Fused Imidazole & PyridineFused Imidazole & BenzeneFused Pyrrole & BenzeneFused Pyridine & Benzene
H-Bond Donors 01 (on NH)1 (on NH)0
H-Bond Acceptors 1 (N in pyridine)1 (N in imidazole)01 (N in pyridine)
Aromaticity Aromatic, π-electron richAromaticAromaticAromatic
Key Interactions Dipole, π-π stackingH-bonding, π-π stacking, hydrophobic[7]H-bonding, π-π stacking, hydrophobicπ-π stacking, intercalation
Structural Analogy Purine analogue[20]Purine isostere[8]Tryptophan mimic[12]Acridine analogue
Table 2: Synthetic Accessibility and Diversification
ScaffoldCommon Synthetic RoutesStarting MaterialsEase of Diversification
Imidazo[1,2-a]pyridine Groebke-Blackburn-Bienaymè (GBB) 3-component reaction[21], Ortoleva-King reaction[22], Cascade reactions[23]2-aminopyridines, aldehydes, isocyanides, α-haloketones[20][22]High; multiple components allow for rapid library synthesis. Site-selective C-H functionalization is well-developed.[24]
Benzimidazole Phillips condensationo-phenylenediamines, carboxylic acids (or aldehydes)High; substitutions on both the benzene and imidazole rings are readily achievable.
Indole Fischer, Reissert, Madelung synthesesPhenylhydrazines, ketones, o-toluididesVery High; a vast number of established methods for functionalization at various positions.
Quinoline Skraup, Doebner-von Miller, Friedländer synthesesAnilines, α,β-unsaturated carbonyls, glycerolHigh; established synthetic pathways allow for extensive structure optimization.[19]
Diagram 1: Comparative Synthetic Pathways

This diagram illustrates the general synthetic logic for constructing each of the four heterocyclic scaffolds from common starting materials.

G cluster_IAP Imidazo[1,2-a]pyridine Synthesis cluster_BZD Benzimidazole Synthesis cluster_IND Indole Synthesis cluster_QNL Quinoline Synthesis IAP_Start1 2-Aminopyridine IAP_Product Imidazo[1,2-a]pyridine IAP_Start1->IAP_Product IAP_Start2 α-Haloketone IAP_Start2->IAP_Product IAP_Label Condensation/ Cyclization BZD_Start1 o-Phenylenediamine BZD_Product Benzimidazole BZD_Start1->BZD_Product BZD_Start2 Carboxylic Acid BZD_Start2->BZD_Product BZD_Label Phillips Condensation IND_Start1 Phenylhydrazine IND_Product Indole IND_Start1->IND_Product IND_Start2 Ketone/Aldehyde IND_Start2->IND_Product IND_Label Fischer Indole Synthesis QNL_Start1 Aniline QNL_Product Quinoline QNL_Start1->QNL_Product QNL_Start2 Glycerol/ α,β-Unsaturated Carbonyl QNL_Start2->QNL_Product QNL_Label Skraup Synthesis

Caption: General synthetic strategies for the four privileged scaffolds.

Table 3: Comparative Biological Activities with Experimental Data
Therapeutic AreaImidazo[1,2-a]pyridineBenzimidazoleIndoleQuinoline
Anticancer Broad activity. A derivative showed an IC50 of 0.09 µM against HCC827 lung cancer cells by inhibiting PI3Kα.[25] Another series acts as covalent KRAS G12C inhibitors.[26]Potent activity. Derivatives have shown sub-micromolar IC50 values against various cancer cell lines.[27] Acts as tubulin polymerization inhibitors.[28]Wide application. Sunitinib is an approved multi-kinase inhibitor.[15] Vinca alkaloids are classic tubulin inhibitors.[13]Established activity. Camptothecin derivatives are topoisomerase inhibitors.[19] A quinolin-4-yl compound showed selective CDK1/CycA inhibition.[29]
Antimicrobial Potent antibacterial and antifungal activity reported for various derivatives.[20]Broad spectrum. Albendazole and Mebendazole are widely used anthelmintics.[30]Derivatives show activity against drug-resistant pathogens.[14]Chloroquine is a classic antimalarial.[18] Derivatives show broad antibacterial and antifungal activity.[16]
Antitubercular Very potent. Derivatives show significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, targeting QcrB.[31]Derivatives have shown promising antitubercular activity.[10]Derivatives have been explored as potential antitubercular agents.[11]Some quinoline derivatives have shown antitubercular activity.[32]
Antiviral Derivatives show activity against various viruses.[3][6]Enviroxine is a benzimidazole-based antiviral.[9] Derivatives are active against human cytomegalovirus (HCMV).[30]Indole derivatives have been investigated for a range of antiviral activities.[12]Quinoline derivatives have shown activity against ZIKV and DENV.[18]
CNS Activity Established. Zolpidem (insomnia) and Alpidem (anxiolytic) are marketed drugs.[4]Some derivatives show anticonvulsant and antipsychotic activity.[9]Serotonin and melatonin are key endogenous indoles. Many drugs target 5-HT receptors.[12]Limited, though some derivatives are explored for neurodegenerative diseases like Alzheimer's.[18]

Experimental Protocols: A Practical Guide

To provide a tangible context for the application of these scaffolds, we present detailed methodologies for a key synthesis and a fundamental biological assay.

Protocol 1: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative via Groebke-Blackburn-Bienaymè (GBB) Reaction

Causality: The GBB three-component reaction is chosen for its efficiency and atom economy, allowing for the rapid construction of a diverse library of imidazo[1,2-a]pyridines by varying the three input components.[21] This one-pot procedure is a cornerstone of modern medicinal chemistry for this scaffold.

Methodology:

  • Reactant Preparation: To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and a suitable solvent such as methanol (5 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 2 mol%).

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the Schiff base intermediate.

  • Isocyanide Addition: Add the isocyanide component (e.g., tert-butyl isocyanide, 1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Seal the flask and stir the reaction at 60 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-aminoimidazo[1,2-a]pyridine product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

Causality: The MTT assay is a standard colorimetric method for assessing cell viability. It is a robust and reliable way to obtain initial IC₅₀ data for novel compounds, making it an essential primary screen in anticancer drug discovery. The principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, a process quantifiable by spectrophotometry.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCC827) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Diagram 2: Experimental Workflow for Compound Evaluation

G start Select Scaffold (e.g., Imidazo[1,2-a]pyridine) synthesis Chemical Synthesis (e.g., GBB Reaction) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_assay Biological Screening (e.g., MTT Assay) purification->bio_assay Pure Compound data_acq Data Acquisition (Plate Reader) bio_assay->data_acq data_analysis Data Analysis (Calculate IC50) data_acq->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar Activity Data optimization Lead Optimization (Design New Analogs) sar->optimization lead_candidate Lead Candidate sar->lead_candidate optimization->synthesis Iterative Cycle

Caption: A typical workflow in medicinal chemistry from scaffold selection to lead candidate identification.

Expert Analysis and Conclusion

Each of these privileged scaffolds offers a unique set of advantages for the medicinal chemist.

  • Imidazo[1,2-a]pyridine stands out for its synthetic tractability via multi-component reactions and its proven success in CNS-targeting drugs. Its unique electronic distribution and rigid, planar structure make it an excellent scaffold for developing highly specific inhibitors, including covalent ones.[26] The potent activity against drug-resistant tuberculosis also marks it as a critical scaffold for tackling infectious diseases.[31]

  • Benzimidazole 's strength lies in its role as a bioisostere of purines, granting it access to a wide range of biological targets, particularly enzymes involved in metabolic processes and cell division.[7][8] Its hydrogen bonding capability is a key feature for achieving high-affinity binding.

  • Indole is the scaffold of choice when mimicking natural substrates or hormones, like tryptophan or serotonin.[12] Its deep roots in natural products provide a rich starting point for inspiration, and the vast body of literature on its synthesis and functionalization makes it exceptionally versatile.

  • Quinoline has a storied history and proven track record in specific, high-impact therapeutic areas like malaria and cancer.[17][18] Its ability to intercalate and participate in π-stacking interactions makes it ideal for targeting DNA and the ATP-binding pockets of kinases.

Final Verdict: There is no single "best" scaffold; the optimal choice is dictated by the specific biological target and the desired therapeutic outcome. Imidazo[1,2-a]pyridine is an exceptionally promising and perhaps under-utilized scaffold compared to the others, offering a unique combination of synthetic accessibility and a broad, potent bioactivity profile that is ripe for further exploration, particularly in oncology and infectious diseases. This guide serves as a foundational resource to empower researchers to strategically select and develop the next generation of therapeutics based on these remarkable chemical frameworks.

References

Assessing the Selectivity of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in-vitro selectivity of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, a novel heterocyclic compound with potential as an anticancer agent. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies used to assess its cytotoxic profile against various cancer cell lines, offering a comparative perspective against established chemotherapeutic agents. Our focus is on the causality behind experimental choices, ensuring a self-validating system of protocols and interpretation of results.

While specific experimental data for this compound is emerging, this guide will utilize data from a closely related analog, a 3-nitroimidazo[1,2-a]pyridine derivative (henceforth referred to as IMP-N ), to illustrate the assessment process. This analog has been evaluated against a panel of cancer cell lines, providing a strong foundation for understanding the potential selectivity of this class of compounds.

The Rationale for Selectivity Screening

The cornerstone of modern cancer therapy is the principle of selective toxicity: maximizing the destruction of malignant cells while minimizing harm to healthy tissues.[1][2] Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including potent anticancer properties.[3][4] The introduction of a nitro group, as seen in our compound of interest, can significantly influence the molecule's electronic properties and its interaction with biological targets, potentially enhancing its cytotoxic efficacy and selectivity.

Our investigation into the selectivity of this compound is predicated on the hypothesis that its unique structural features will confer a differential response between cancerous and non-cancerous cells. To rigorously test this, a multi-faceted approach is employed, encompassing cytotoxicity assays, mechanistic studies, and comparative analysis with standard-of-care drugs.

Experimental Design for Selectivity Assessment

A robust assessment of a compound's selectivity requires a carefully designed experimental workflow. The following diagram illustrates the logical progression of our in-vitro evaluation strategy.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Compound Synthesis & Characterization (this compound) B Cell Line Panel Selection (Cancer vs. Normal) A->B C Cytotoxicity Assays (MTT & SRB) B->C D IC50 Determination & Selectivity Index (SI) Calculation C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Pathway Analysis (e.g., Western Blot for PI3K/Akt/mTOR) E->G F->G H Comparison with Standard Drugs G->H I Data Interpretation & Future Directions H->I

Caption: Experimental workflow for assessing anticancer selectivity.

This workflow ensures a systematic evaluation, from initial toxicity screening to a deeper understanding of the compound's mechanism of action and its potential clinical relevance.

Cytotoxicity Profiling: Determining Potency and Selectivity

The initial step in assessing a new compound is to determine its cytotoxic effect on a panel of cell lines. This typically includes representatives of different cancer types and, crucially, a non-malignant cell line to serve as a control for selectivity.

Selected Cell Lines

For our analysis of the analog IMP-N , the following cell lines were utilized:

  • MCF-7: Human breast adenocarcinoma cell line.

  • HT-29: Human colorectal adenocarcinoma cell line.[5]

  • B16F10: Murine melanoma cell line.[5]

  • MEF: Mouse Embryonic Fibroblasts (non-cancerous control).[5]

Cytotoxicity Data Summary

The half-maximal inhibitory concentration (IC50) values for IMP-N and a selection of standard chemotherapeutic drugs are presented in the table below. The IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Compound/DrugMCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)B16F10 (Melanoma) IC50 (µM)MEF (Normal) IC50 (µM)Selectivity Index (SI) vs. HT-29
IMP-N 30.88 ± 14.44[5]4.15 ± 2.93 [5]64.81 ± 15.78[5]40.54 ± 4.34[5]9.77
Doxorubicin ~0.05-0.5~0.1-1~0.01-0.1Often < 1Variable
5-Fluorouracil ~1-10~5-50~1-20Often < 10Variable
Dacarbazine Not standardNot standard~100-500VariableVariable

Note: IC50 values for standard drugs are approximate and can vary based on experimental conditions.

The Selectivity Index (SI) is a critical parameter calculated as the ratio of the IC50 value for the normal cell line to that of the cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity for killing cancer cells over normal cells. In this case, IMP-N demonstrates a promising selectivity index of 9.77 for colon cancer cells (HT-29) over normal fibroblasts (MEF).[5]

Mechanistic Insights: How Does It Kill Cancer Cells?

Understanding the mechanism of action is paramount in drug development. For many imidazo[1,2-a]pyridine derivatives, the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, has been identified as a key target.[3][6][7][8] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).

The PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell survival and how imidazo[1,2-a]pyridines can intervene.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth IMP Imidazo[1,2-a]pyridine (e.g., 8-Bromo-6-methyl-3-nitro...) IMP->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.

Induction of Apoptosis

A key outcome of effective anticancer therapy is the induction of apoptosis. The intrinsic apoptotic pathway, often triggered by cellular stress from chemotherapy, is a common mechanism.

G cluster_0 Mitochondrial (Intrinsic) Pathway Stress Cellular Stress (e.g., DNA damage from drug) BaxBak Bax/Bak Activation Stress->BaxBak Mito Mitochondrion BaxBak->Mito CytoC Cytochrome c release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and preparation for mitosis) S->G2 Checkpoint G2/M Checkpoint G2->Checkpoint M M Phase (Mitosis) M->G1 Checkpoint->M Arrest Cell Cycle Arrest Checkpoint->Arrest IMP Imidazo[1,2-a]pyridine IMP->Checkpoint Induces arrest at

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsible management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting our communities. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, grounded in established safety principles and regulatory standards.

PART 1: Immediate Safety & Handling Precautions

Before beginning any disposal-related activities, it is critical to prevent exposure and manage immediate risks. The foundation of safe handling lies in the consistent use of appropriate Personal Protective Equipment (PPE).

1.1. Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound waste:

  • Chemical-resistant gloves: Nitrile gloves are a standard for many laboratory chemicals and should be used.[4][5] Always inspect gloves for tears or punctures before use.

  • Safety Goggles: Protect your eyes from potential splashes or fine dust particles.[4][5]

  • Flame-resistant lab coat: This provides a critical barrier to protect your skin and clothing from contamination.[4][5]

  • Closed-toe shoes: These are a mandatory component of safe laboratory practice.[4]

1.2. Engineering Controls:

All handling and segregation of this chemical waste must be performed inside a certified chemical fume hood.[6][7] This engineering control is your primary defense against the inhalation of potentially harmful dust or vapors.

1.3. Emergency Procedures:

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5][8] Remove any contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[5][6]

  • Inhalation: Move the individual to fresh air immediately.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical help.[5]

PART 2: Waste Characterization and Segregation

Proper disposal begins with correct identification and segregation to prevent dangerous chemical reactions.[4] This compound possesses multiple functional groups that dictate its classification as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) provides a framework for hazardous waste management from "cradle-to-grave."[9][10]

2.1. Waste Identification:

Based on its structure, this compound waste should be classified as halogenated organic waste .

2.2. Segregation is Key:

Do not mix this waste with other waste streams. Incompatible materials can react violently, producing heat, gas, or toxic byproducts.

Waste TypeSegregation ProtocolRationale
This compound (Solid) Collect in a dedicated, clearly labeled hazardous waste container.Prevents cross-contamination and unforeseen reactions.
Contaminated Labware (pipettes, vials) Collect separately in a designated container lined with a plastic bag and labeled appropriately.Avoids mixing with non-hazardous trash and ensures proper disposal.
Solvent Rinsate The first rinse of a container that held the compound is considered hazardous.[4][11] Collect this rinsate in a container labeled "Halogenated Organic Solvent Waste."Ensures that residual hazardous material is captured and treated correctly.
Aqueous Waste Do not dispose of any solution containing this compound down the drain.[4][12] Collect in a labeled aqueous hazardous waste container.Protects waterways and ensures compliance with EPA regulations that prohibit sewer disposal of hazardous chemicals.[9]
PART 3: Step-by-Step Disposal Protocol

Follow this systematic process to ensure safety and regulatory compliance at every stage.

Step 1: Container Selection and Labeling

  • Choose the Right Container: Use a container made of a material compatible with the chemical waste (e.g., a high-density polyethylene pail for solids, or a glass bottle for liquid waste).[4][13] The container must be in good condition, free of leaks, and have a secure, leak-proof lid.[4][9]

  • Label Immediately: As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[6][14] The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound" (no abbreviations)[4]

    • The accumulation start date[4][14]

    • The primary hazards (e.g., Irritant, Toxic)

Step 2: Waste Accumulation and Storage

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[4] This area should be clearly marked.

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray to catch any potential leaks.[9][14]

  • Keep Containers Closed: The waste container must remain tightly sealed except when you are actively adding waste.[4][15] This prevents the release of vapors and protects the container's contents.

  • Headspace: For liquid waste, leave at least one inch of headspace in the container to allow for vapor expansion.[4]

Step 3: Decontaminating Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash.[4]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.[4][12]

  • Collect the Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[4][11] For highly toxic chemicals, the first three rinses must be collected.[11]

  • Air Dry: Allow the fully rinsed container to air dry completely in a fume hood.[4]

  • Deface the Label: Before disposing of the clean, dry container in the regular trash, completely deface or remove the original chemical label.[12]

Step 4: Arranging for Final Disposal

  • Contact EHS: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

  • Schedule a Pickup: When your waste container is nearly full or has reached its accumulation time limit (typically six months for academic labs), contact your EHS office to schedule a pickup.[4][9]

  • Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory for the EHS office and regulatory compliance.[4][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_procedure Disposal & Decontamination Procedure cluster_final Final Steps Start Start: Need to Dispose Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type FumeHood->IdentifyWaste SolidWaste Solid Compound or Contaminated Debris IdentifyWaste->SolidWaste Solid LiquidWaste Solvent Rinsate or Aqueous Solution IdentifyWaste->LiquidWaste Liquid EmptyContainer Empty Original Container IdentifyWaste->EmptyContainer Empty CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid Decon Decontaminate Container (Triple Rinse) EmptyContainer->Decon StoreSAA Store in Satellite Accumulation Area (SAA) CollectSolid->StoreSAA CollectLiquid->StoreSAA CollectRinsate Collect First Rinseate as Hazardous Waste Decon->CollectRinsate AirDry Air Dry & Deface Label CollectRinsate->AirDry DisposeClean Dispose of Clean Container in Regular Trash AirDry->DisposeClean ContactEHS Contact EHS for Pickup StoreSAA->ContactEHS End End ContactEHS->End DisposeClean->End

Caption: Decision workflow for safe disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.